(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl N-(3-iodopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIDTLUJQCVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447830 | |
| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211029-67-3 | |
| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry and organic synthesis.
Compound Identification and Physicochemical Properties
This compound, also known as 4-(Boc-amino)-3-iodopyridine or tert-butyl-3-iodo-4-pyridinyl carbamate, is a yellow solid at room temperature.[1] Its unique structure, featuring a pyridine ring substituted with an iodine atom and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable intermediate for various synthetic transformations.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 211029-67-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][5] |
| Molecular Weight | 320.13 g/mol | [1][2][5] |
| Appearance | Yellow solid | [1] |
| Melting Point | 79-83°C | [4][6] |
| Boiling Point (Predicted) | 313.2 ± 27.0 °C | [4][6] |
| Density (Predicted) | 1.652 ± 0.06 g/cm³ | [4][6] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][4][6] |
| Synonyms | 4-(Boc-amino)-3-iodopyridine, tert-Butyl-3-iodo-4-pyridinyl carbamate | [1][4] |
Synthesis Protocol
A general and effective method for the synthesis of this compound involves the directed ortho-metalation of 4-(tert-butoxycarbonylamino)pyridine followed by iodination.
Experimental Protocol: Synthesis of tert-butyl (3-iodopyridin-4-yl)-carbamate [3]
-
Materials:
-
4-(tert-butoxycarbonylamino)pyridine
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
n-butyllithium (n-BuLi) in hexane
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium sulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
-
-
Procedure:
-
To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine (26.08 g, 0.13 mol) and TMEDA (55 ml, 0.36 mol) in THF (750 ml), slowly add n-butyllithium (1.6 M in hexane, 220 ml, 0.35 mol) dropwise over 30 minutes at -78°C.
-
Stir the reaction mixture at -78°C for 15 minutes, then warm to -10°C and continue stirring for 2 hours.
-
Re-cool the mixture to -78°C and add a solution of iodine (95.11 g, 0.37 mol) in THF (250 ml) dropwise over 30 minutes.
-
Continue stirring at -78°C for 2 hours after the addition is complete.
-
Quench the reaction by slowly adding water (250 ml) at 0°C.
-
Add saturated sodium sulfite solution (100 ml) and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 ml).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 20% ethyl acetate/heptane as the eluent to yield tert-butyl (3-iodopyridin-4-yl)-carbamate as an off-white solid (25.00 g, 58% yield).
-
-
Characterization:
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is a versatile reagent with significant applications in several areas of chemical research:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure is particularly useful for developing drugs targeting neurological disorders, potentially due to an ability to cross the blood-brain barrier.[1] It is also used to synthesize novel pyridine derivatives with potential anti-inflammatory and anti-cancer properties.[1] The compound is considered a drug intermediate for the synthesis of various active compounds.[7]
-
Agrochemical Chemistry: It is a building block for new pesticides and herbicides.[1] Its structure allows for modifications that can lead to more effective and environmentally friendly agricultural products.[1]
-
Organic Synthesis: The presence of an iodine atom makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.[8] This allows for the introduction of diverse functional groups at the 3-position of the pyridine ring.
-
Analytical Chemistry: It can be employed as a reference standard in analytical methods for the accurate quantification and characterization of related compounds.[1]
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in synthesis stems from the reactivity of the carbon-iodine bond. The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Cross-coupling with amines to form substituted aminopyridines.[5]
The differential reactivity between the iodo group and other potential reactive sites on the molecule allows for selective, sequential functionalization, making it a powerful tool in multi-step syntheses.[8] The Boc protecting group on the amine is stable under many coupling conditions but can be readily removed with acid to reveal the free amine for further derivatization.
Caption: Reactivity of the title compound in various cross-coupling reactions.
Safety Information
Appropriate safety precautions should be taken when handling this compound. The following GHS precautionary statements have been reported:
Table 2: GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P405 | Store locked up. |
Source:[3]
Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. It is intended for laboratory research use only.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 211029-67-3 [amp.chemicalbook.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 6. This compound CAS#: 211029-67-3 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
tert-butyl N-(3-iodopyridin-4-yl)carbamate chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(3-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with an iodine atom and a Boc-protected amine, makes it a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological relevance.
Chemical Structure and Properties
The chemical structure of tert-butyl N-(3-iodopyridin-4-yl)carbamate consists of a pyridine ring with an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine group at the 4-position.
Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(3-iodopyridin-4-yl)carbamate | |
| CAS Number | 211029-67-3 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |
| Molecular Weight | 320.13 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |
| InChI | InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) | |
| InChIKey | YZLXIVKPYUFJPN-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Based on related compounds. |
| Melting Point | 87-88 °C | For the closely related N-Boc-3-amino-4-iodopyridine. |
| Solubility | Soluble in organic solvents like THF, dichloromethane, and ethyl acetate. Low solubility in water. | Based on general characteristics of similar compounds. |
| Stability | The Boc-protected compound can be stored under ambient conditions for extended periods without noticeable degradation. |
Synthesis and Experimental Protocols
The synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate is typically achieved in a two-step process starting from 4-aminopyridine. The first step involves the iodination of the pyridine ring, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 3-Iodo-4-aminopyridine
Reaction:
Synthesis of the precursor 3-Iodo-4-aminopyridine.
Experimental Protocol:
-
In a suitable reaction flask, dissolve 4-aminopyridine in glacial acetic acid.
-
Slowly add iodine monochloride dropwise to the solution while maintaining the reaction temperature below 45°C.
-
After the addition is complete, heat the mixture to around 42°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then dilute with water.
-
Cool the mixture in an ice-water bath and adjust the pH to 10 using a 50% sodium hydroxide solution to precipitate the product.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with a 15% sodium thiosulfate solution, water, and saturated brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Step 2: Boc Protection of 3-Iodo-4-aminopyridine
Reaction:
Boc protection of 3-Iodo-4-aminopyridine.
Experimental Protocol:
-
Dissolve 3-iodo-4-aminopyridine in a suitable dry solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete, add a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent such as tert-butyl methyl ether.
-
Wash the combined organic extracts with a dilute aqueous HCl solution followed by a saturated aqueous sodium bicarbonate solution.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | Proton on the pyridine ring |
| ~7.9 | d | 1H | Proton on the pyridine ring |
| ~7.4 | d | 1H | Proton on the pyridine ring |
| ~6.8 | br s | 1H | NH of carbamate |
| 1.54 | s | 9H | tert-butyl group |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=O of carbamate |
| ~144 | C of pyridine ring |
| ~142 | C of pyridine ring |
| ~134 | C of pyridine ring |
| ~127 | C of pyridine ring |
| ~122 | C of pyridine ring |
| ~82 | Quaternary C of tert-butyl group |
| ~28 | CH₃ of tert-butyl group |
Biological Activity and Signaling Pathway
The core structure of this molecule, 4-aminopyridine, is a known potassium (K⁺) channel blocker.[3][4][5] Derivatives of 4-aminopyridine are being investigated for the treatment of neurological disorders, such as multiple sclerosis.[6][7] The therapeutic effect is believed to arise from the blockade of exposed voltage-gated potassium channels in demyelinated axons, which helps to restore the conduction of action potentials.[3][5] The addition of a carbamate group, as in the title compound, is a strategy that has been explored to potentially reduce the toxicity of the parent 4-aminopyridine.[7]
Proposed Mechanism of Action
Proposed mechanism of action for 4-aminopyridine derivatives.
Applications in Drug Development
The structural features of tert-butyl N-(3-iodopyridin-4-yl)carbamate make it a valuable building block in medicinal chemistry. The iodine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The Boc protecting group on the amine is stable under many reaction conditions but can be readily removed under acidic conditions to allow for further functionalization at this position. This dual reactivity makes it an important intermediate for the synthesis of kinase inhibitors and other complex heterocyclic compounds with potential therapeutic activities.[8]
References
- 1. t-butyl (3-iodopyridin-4-yl)carbamate-Molbase [molbase.com]
- 2. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
Synthesis of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The described methodology focuses on a two-step sequence involving the protection of 4-aminopyridine with a tert-butoxycarbonyl (Boc) group, followed by a regioselective iodination at the 3-position via directed ortho-metalation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and a visual representation of the synthesis workflow.
Introduction
This compound is a valuable intermediate in organic synthesis. The presence of the iodine atom at the 3-position and the Boc-protected amino group at the 4-position of the pyridine ring allows for diverse and selective functionalization. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, while the Boc group provides a stable and easily removable protecting group for the amino functionality. This unique combination of reactive sites makes it a sought-after precursor for the synthesis of complex heterocyclic compounds with potential biological activity.
Synthesis Pathway Overview
The recommended synthesis pathway proceeds in two key steps, starting from the commercially available 4-aminopyridine:
-
Step 1: Boc Protection of 4-Aminopyridine. The amino group of 4-aminopyridine is protected with a tert-butoxycarbonyl (Boc) group to yield 4-(tert-butoxycarbonylamino)pyridine. This step is crucial as the Boc group acts as a directing group in the subsequent iodination step.
-
Step 2: Directed ortho-Metalation and Iodination. The Boc-protected intermediate undergoes directed ortho-metalation using a strong base, followed by quenching with an iodine source to introduce the iodine atom regioselectively at the 3-position of the pyridine ring.
This pathway is favored due to its high regioselectivity and generally good yields.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Reagents and Stoichiometry
| Step | Reagent | Molar Equiv. |
| 1 | 4-Aminopyridine | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.75 | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 2.25 | |
| Hydroxybenzotriazole (HOBT) | 0.075 | |
| Triethylamine (TEA) | 2.25 | |
| 2 | 4-(tert-butoxycarbonylamino)pyridine | 1.0 |
| n-Butyllithium (n-BuLi) | 2.7 | |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 2.8 | |
| Iodine (I₂) | 2.9 |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature | Time | Yield |
| 1 | Dichloromethane (DCM) | Room Temperature | 0.5 h | ~90%[2][3] |
| 2 | Tetrahydrofuran (THF) | -78 °C to -10 °C | 4.5 h | ~58% |
Experimental Protocols
Step 1: Synthesis of 4-(tert-butoxycarbonylamino)pyridine
This procedure is adapted from a high-yield protocol for the Boc protection of aminopyridines.[2][3]
Materials:
-
4-Aminopyridine (1.0 g, 10.6 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6 g, 23.8 mmol)
-
Hydroxybenzotriazole (HOBT) (0.1 g, 0.8 mmol)
-
Triethylamine (TEA) (2.4 g, 23.8 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-aminopyridine in dichloromethane at room temperature, add EDCI, HOBT, and triethylamine.
-
Slowly add di-tert-butyl dicarbonate to the mixture.
-
Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(tert-butoxycarbonylamino)pyridine as a solid. A yield of approximately 90% can be expected.[2][3]
Step 2: Synthesis of this compound
This procedure is based on a directed ortho-metalation and iodination protocol.
Materials:
-
4-(tert-butoxycarbonylamino)pyridine (26.08 g, 0.13 mol)
-
Tetrahydrofuran (THF), anhydrous (1000 mL)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (55 mL, 0.36 mol)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 220 mL, 0.35 mol)
-
Iodine (I₂) (95.11 g, 0.37 mol)
-
Water
-
Saturated sodium sulfite solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate/Heptane mixture
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)pyridine and TMEDA in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for 15 minutes, then warm to -10 °C and stir for an additional 2 hours.
-
Re-cool the reaction mixture to -78 °C.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at -78 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction by slowly adding water at 0 °C.
-
Add saturated sodium sulfite solution to reduce excess iodine.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 20% ethyl acetate in heptane as the eluent to yield this compound as an off-white solid. A yield of approximately 58% can be expected.
Conclusion
The synthesis pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. The two-step process, involving Boc protection and subsequent directed ortho-metalation and iodination, offers high regioselectivity and acceptable yields. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of this important chemical intermediate.
References
Introduction
Tert-butyl (3-iodopyridin-4-yl)carbamate is a strategically important building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring an iodine atom, a carbamate-protected amine, and the pyridine nitrogen, offers a versatile platform for the construction of complex molecular architectures. The presence of the iodine atom at the 3-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the adjacent amino group at the 4-position provides stability under many reaction conditions and can be readily removed under acidic conditions, allowing for subsequent derivatization. This combination of features makes tert-butyl (3-iodopyridin-4-yl)carbamate a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
This technical guide provides a comprehensive overview of the primary uses of tert-butyl (3-iodopyridin-4-yl)carbamate, including detailed experimental protocols for its synthesis and key applications, quantitative data, and visualizations of the core chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of tert-butyl (3-iodopyridin-4-yl)carbamate is presented in the table below. This data is essential for its handling, storage, and use in chemical synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₃IN₂O₂ |
| Molecular Weight | 320.13 g/mol |
| CAS Number | 211029-67-3 |
| Appearance | Off-white to white solid |
| Melting Point | 79-83 °C |
| Solubility | Soluble in organic solvents such as THF, dichloromethane, and ethyl acetate. Low solubility in water. |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. Light sensitive. |
Synthesis of tert-Butyl (3-Iodopyridin-4-yl)carbamate
The synthesis of tert-butyl (3-iodopyridin-4-yl)carbamate is typically achieved through a directed ortho-metalation (DoM) of the Boc-protected 4-aminopyridine, followed by quenching with an iodine source. The Boc group is crucial for directing the lithiation to the 3-position.
Experimental Protocol: Synthesis
The following table outlines a detailed experimental protocol for the synthesis of tert-butyl (3-iodopyridin-4-yl)carbamate.
| Step | Procedure | Reagents and Conditions |
| 1 | To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi) over 30 minutes. | 4-(tert-butoxycarbonylamino)pyridine (1.0 eq.), TMEDA (2.8 eq.), n-BuLi (2.7 eq.), Anhydrous THF |
| 2 | After the addition, warm the reaction mixture to -10 °C and stir for 2 hours. | - |
| 3 | Re-cool the reaction mixture to -78 °C and add a solution of iodine in anhydrous THF dropwise over 30 minutes. | Iodine (2.9 eq.), Anhydrous THF |
| 4 | Stir the mixture at -78 °C for 2 hours. | - |
| 5 | Quench the reaction at 0 °C by the slow addition of water, followed by a saturated aqueous solution of sodium sulfite. | Water, Saturated Na₂SO₃ solution |
| 6 | Separate the organic layer and extract the aqueous layer with dichloromethane. | Dichloromethane |
| 7 | Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Anhydrous Na₂SO₄ |
| 8 | Purify the crude product by silica gel column chromatography. | Eluent: 20% Ethyl acetate/Heptane |
| Yield | 58% | - |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.76 (1H, s), 8.35 (1H, d, J = 5.7 Hz), 8.11 (1H, d, J = 5.7 Hz), 7.04 (1H, br s), 1.55 (9H, s) | - |
Primary Uses in Organic Synthesis
The primary utility of tert-butyl (3-iodopyridin-4-yl)carbamate lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an ideal handle for the introduction of various substituents at the 3-position of the pyridine ring.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodopyridine and a terminal alkyne. This reaction is instrumental in the synthesis of various pharmaceutical compounds.
Experimental Protocol: Sonogashira Coupling
The following protocol is based on a procedure described in patent WO2024044098A2 for the synthesis of a pharmaceutical intermediate.[1]
| Step | Procedure | Reagents and Conditions |
| 1 | To a solution of tert-butyl (3-iodopyridin-4-yl)carbamate and a terminal alkyne in triethylamine (TEA) and dimethyl sulfoxide (DMSO), add copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). | tert-butyl (3-iodopyridin-4-yl)carbamate (1.0 eq.), Terminal alkyne (1.2 eq.), CuI (0.05 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), TEA, DMSO |
| 2 | Degas the reaction mixture with nitrogen. | - |
| 3 | Heat the reaction mixture. | Reaction temperature and time are substrate-dependent and require optimization. |
| 4 | Upon completion, cool the reaction mixture and perform an appropriate workup (e.g., dilution with water and extraction with an organic solvent). | - |
| 5 | Purify the crude product by chromatography. | - |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the iodopyridine and an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl structures.
References
Technical Guide: (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. With a molecular weight of 320.13 g/mol , this versatile intermediate plays a crucial role in the synthesis of complex pharmaceutical compounds, most notably in the development of targeted cancer therapies. This document details the physicochemical properties of the title compound, its synthesis, and its application in the construction of advanced drug molecules, with a particular focus on its use in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, alongside diagrams illustrating the synthetic pathways.
Physicochemical Properties
This compound is a valuable reagent in organic synthesis, particularly in the construction of heteroaromatic systems. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 320.13 g/mol | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |
| CAS Number | 211029-67-3 | [1] |
| Appearance | Yellow solid | Chem-Impex |
| Purity | ≥ 95% (HPLC) | Chem-Impex |
| Storage Conditions | Store at 0-8°C | Chem-Impex |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a directed ortho-metalation followed by iodination. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis
A solution of 4-(tert-butoxycarbonylamino)pyridine and N,N,N',N'-tetramethylethylenediamine in tetrahydrofuran is cooled to -78°C. To this solution, n-butyllithium is added dropwise, and the reaction mixture is stirred for a specified period. Subsequently, a solution of iodine in tetrahydrofuran is added. The reaction is then quenched, and the product is isolated and purified using column chromatography.
Application in Pharmaceutical Synthesis: The Case of Lorlatinib
This compound is a critical intermediate in the synthesis of Lorlatinib (PF-06463922), a potent, brain-penetrant, and macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[2][3] Lorlatinib is used in the treatment of certain types of non-small cell lung cancer (NSCLC).[3] The synthesis of Lorlatinib involves a convergent approach where the title compound is used in a key Suzuki-Miyaura cross-coupling reaction to construct the pyrazolopyridine core of the molecule.[3]
Synthetic Pathway to a Key Lorlatinib Intermediate
The overall synthetic strategy involves the coupling of two key fragments: the pyrazole-containing fragment and the pyridine-containing fragment derived from this compound. A simplified workflow is presented below.
Caption: Synthetic workflow for a key Lorlatinib intermediate.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling reaction to form the key pyrazolopyridine intermediate.
Reaction Scheme:
This compound is coupled with a suitable pyrazole boronic acid ester in the presence of a palladium catalyst and a base.
Reagents and Materials:
-
This compound
-
Pyrazole boronic acid ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., CsF, K₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add this compound, the pyrazole boronic acid ester, and the base.
-
Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes).
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolopyridine intermediate.
To suppress the homocoupling of the boronic ester, a slow addition of the boronic ester solution to the reaction mixture containing the other reagents can be employed.[3]
Key Reaction Mechanisms
The utility of this compound is centered on its ability to participate in palladium-catalyzed cross-coupling reactions. The iodine substituent provides a reactive handle for these transformations.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
While the synthesis of Lorlatinib primarily utilizes a Suzuki coupling, this compound is also a suitable substrate for Buchwald-Hartwig amination, another powerful C-N bond-forming reaction. This reaction couples aryl halides with amines in the presence of a palladium catalyst.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its application in the synthesis of the kinase inhibitor Lorlatinib highlights its significance in modern drug discovery. The methodologies described in this guide, particularly the Suzuki-Miyaura cross-coupling, provide a robust framework for the utilization of this versatile intermediate in the development of novel therapeutics. Researchers and scientists in the field of drug development will find this compound to be an invaluable tool in their synthetic endeavors.
References
Determining the Solubility of 4-(Boc-amino)-3-iodopyridine: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Pharmaceutical Intermediate
Abstract
4-(Boc-amino)-3-iodopyridine is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive overview of the predicted solubility of 4-(Boc-amino)-3-iodopyridine, alongside a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to generate this crucial data in-house.
Introduction
The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a fundamental physicochemical property that governs many aspects of drug development and manufacturing. For a key building block like 4-(Boc-amino)-3-iodopyridine, also known as tert-butyl (3-iodopyridin-4-yl)carbamate, understanding its solubility profile is essential for optimizing synthetic pathways, developing effective purification methods such as crystallization, and ensuring the scalability of chemical processes. This guide offers a predictive analysis of its solubility based on its molecular structure and provides a standardized experimental methodology for its precise measurement.
Physicochemical Properties of 4-(Boc-amino)-3-iodopyridine
A summary of the key physicochemical properties of 4-(Boc-amino)-3-iodopyridine is presented in Table 1. These properties provide insights into the molecule's behavior in different solvent environments.
| Property | Value |
| Molecular Formula | C₁₀H₁₃IN₂O₂ |
| Molecular Weight | 320.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported; requires experimental determination. |
| Structure | A pyridine ring substituted with a Boc-protected amino group and an iodine atom. |
Predicted Solubility Profile
The molecular structure of 4-(Boc-amino)-3-iodopyridine, featuring both a nonpolar tert-butyl group and a polar carbamate and pyridine functionality, suggests a varied solubility profile across different classes of organic solvents. A qualitative prediction of its solubility is provided in Table 2. These predictions are intended as a preliminary guide for solvent selection in experimental studies.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents are expected to effectively solvate the polar carbamate and pyridine moieties through dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors should facilitate the dissolution of the compound. |
| Nonpolar | Toluene, Hexane, Heptane | Low to Moderate | The nonpolar tert-butyl group may contribute to some solubility, but the overall polarity of the molecule is likely to limit high solubility in these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are often effective at dissolving a wide range of organic compounds with mixed polarity. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data for 4-(Boc-amino)-3-iodopyridine, the equilibrium shake-flask method is recommended.[1][2] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
4-(Boc-amino)-3-iodopyridine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with tight-fitting caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of 4-(Boc-amino)-3-iodopyridine and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution.
-
Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of solid 4-(Boc-amino)-3-iodopyridine to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[2]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards to determine the concentration of 4-(Boc-amino)-3-iodopyridine in the saturated solution.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analysis and the dilution factor, calculate the solubility of 4-(Boc-amino)-3-iodopyridine in the solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 4-(Boc-amino)-3-iodopyridine.
Caption: Workflow for determining the solubility of 4-(Boc-amino)-3-iodopyridine.
Conclusion
While specific, publicly available quantitative solubility data for 4-(Boc-amino)-3-iodopyridine is limited, this guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and determining this critical physicochemical property. The predictive solubility profile offers a starting point for solvent selection, and the detailed experimental protocol outlines a clear and reliable method for generating accurate quantitative data. By following this guide, researchers can obtain the necessary solubility information to optimize their synthetic and purification processes, ultimately contributing to more efficient and scalable drug development.
References
Technical Guide on the Safety Profile of tert-butyl (3-iodopyridin-4-yl)carbamate
This document provides a comprehensive overview of the available safety and hazard information for tert-butyl (3-iodopyridin-4-yl)carbamate, a key intermediate in synthetic chemistry. The data herein is compiled from publicly available safety data sheets and chemical databases, intended to guide laboratory handling, risk assessment, and safety protocol development.
Substance Identification and Physicochemical Properties
Tert-butyl (3-iodopyridin-4-yl)carbamate is a BOC-protected iodinated pyridine derivative. Its key identifiers and physical properties are summarized below.
| Property | Data | Reference |
| IUPAC Name | tert-butyl N-(3-iodopyridin-4-yl)carbamate | [1] |
| Synonyms | N-Boc-4-amino-3-iodopyridine, 4-(Boc-amino)-3-iodopyridine | [1] |
| CAS Number | 211029-67-3 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |
| Molecular Weight | 320.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 79-83°C | [1] |
| Boiling Point | 313.2 ± 27.0 °C (Predicted) | [1] |
| Density | 1.652 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Light sensitive. | [1] |
Hazard Classification and Precautionary Measures
The compound is classified under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
| Classification | GHS Information | Reference |
| Signal Word | Warning | [1] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [1] |
Methodologies for Safety Data Generation
The hazard classifications (H-statements) provided in a Safety Data Sheet are derived from standardized experimental studies. While specific protocols for tert-butyl (3-iodopyridin-4-yl)carbamate are not publicly available, the methodologies typically follow OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.
-
Acute Oral Toxicity (for H302 - Harmful if swallowed): This is often determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). A stepwise procedure is used with a small number of animals per step. The outcome is the classification of the substance into a specific toxicity class rather than a precise LD50 value.
-
Skin Irritation (for H315 - Causes skin irritation): OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) is the standard method. It involves applying the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of time.
-
Eye Irritation (for H319 - Causes serious eye irritation): This is assessed using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is applied to one eye of an animal, with the other eye serving as a control. The eyes are examined for opacity, iritis, redness, and chemosis.
-
Specific Target Organ Toxicity - Single Exposure (for H335 - May cause respiratory irritation): Data for this classification can be derived from various sources, including inhalation toxicity studies (e.g., OECD TG 403) or from clear, documented evidence of respiratory irritation in humans or animals.
Visualized Workflow: Chemical Safety Assessment
The generation of a Safety Data Sheet is the final output of a structured workflow designed to comprehensively evaluate and communicate the potential hazards of a chemical substance. The following diagram illustrates this logical process.
References
Navigating the Handling and Storage of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in pharmaceutical and agrochemical synthesis, demands careful handling and storage to maintain its integrity and ensure laboratory safety. This in-depth technical guide provides a comprehensive overview of the essential procedures for the safe and effective management of this compound, drawing from available safety data and general best practices for similar chemical entities.
Core Properties and Specifications
This compound, with CAS number 211029-67-3, is typically supplied as a yellow or off-white solid.[1] Its molecular formula is C₁₀H₁₃IN₂O₂, and it has a molecular weight of 320.13 g/mol .[1][2][3] Understanding its fundamental properties is crucial for appropriate handling.
| Property | Value | Source |
| Synonyms | 4-(Boc-amino)-3-iodopyridine, tert-Butyl-3-iodo-4-pyridinyl carbamate | [1][2] |
| CAS Number | 211029-67-3 | [1][3][4] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][3] |
| Molecular Weight | 320.13 | [1][2][3] |
| Appearance | Yellow to off-white solid | [1] |
| Melting Point | 79-83°C | [4] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1] |
| Sensitivity | Light Sensitive | [4] |
Storage Protocols
Proper storage is paramount to prevent degradation and maintain the quality of this compound. The following conditions are recommended:
-
Temperature: The compound should be stored in a refrigerator at a temperature between 0°C and 8°C.[1]
-
Atmosphere: To prevent potential degradation from atmospheric components, it is best to store the compound under an inert gas, such as nitrogen or argon.[4][5]
-
Light: Due to its light sensitivity, the compound must be stored in a light-resistant container.[4]
-
Container: Use a tightly sealed container to prevent moisture ingress and contamination.
References
A Comprehensive Guide to the Synthesis of 4-(Boc-amino)-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies for 4-(Boc-amino)-3-iodopyridine, a key building block in pharmaceutical and medicinal chemistry. This document details the core synthetic pathways, provides explicit experimental protocols, and presents quantitative data in structured tables for easy comparison and implementation in a laboratory setting.
Introduction
4-(Boc-amino)-3-iodopyridine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the Boc-protected amine and the iodine atom at the 3-position of the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a versatile scaffold in drug discovery and development. This guide focuses on the most common and efficient synthetic routes to this compound, starting from readily available 4-aminopyridine.
Core Synthetic Pathway
The most prevalent and logical synthetic route to 4-(Boc-amino)-3-iodopyridine involves a two-step process:
-
Boc Protection of 4-Aminopyridine: The amino group of 4-aminopyridine is first protected with a di-tert-butyl dicarbonate ((Boc)₂O) group to form tert-butyl (pyridin-4-yl)carbamate, commonly known as 4-(Boc-amino)pyridine.
-
Regioselective Iodination: The resulting 4-(Boc-amino)pyridine undergoes a regioselective iodination at the 3-position of the pyridine ring to yield the final product, 4-(Boc-amino)-3-iodopyridine.
This pathway is favored due to the high yields and selectivity achievable at each step, as well as the commercial availability and relatively low cost of the starting materials.
Experimental Protocols
Step 1: Synthesis of 4-(Boc-amino)pyridine
The protection of the amino group of 4-aminopyridine is a crucial first step. A common and effective method involves the use of di-tert-butyl dicarbonate in the presence of a base.
Method 1: Using Triethylamine and Catalytic DMAP
-
Reaction: 4-Aminopyridine is reacted with di-tert-butyl dicarbonate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is used as a base, and 4-dimethylaminopyridine (DMAP) can be added as a catalyst to accelerate the reaction.
-
Detailed Protocol:
-
To a solution of 4-aminopyridine (1 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-(Boc-amino)pyridine as a white solid.
-
Method 2: Using EDCI and HOBT
A patent describes a method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT).[1][2]
-
Reaction: 4-Aminopyridine is treated with di-tert-butyl dicarbonate in the presence of EDCI, HOBT, and triethylamine in dichloromethane.[1][2]
-
Detailed Protocol:
-
Dissolve 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.[1][2]
-
Add EDCI (4.6 g, 23.8 mmol), HOBT (0.1 g, 0.8 mmol), and triethylamine (2.4 g, 23.8 mmol) to the stirred solution.[1][2]
-
Add di-tert-butyl dicarbonate ((BOC)₂O) (4.0 g, 18.5 mmol).[1][2]
-
Continue stirring at room temperature for 0.5 hours, monitoring the reaction by TLC.[1][2]
-
After the disappearance of the starting material, wash the reaction mixture with water (2 x 20 mL).[1][2]
-
Purify the product by column chromatography to obtain 1.85 g of 4-(Boc-amino)pyridine.[1][2]
-
| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 0.5 h | Room Temp. | 90% | [1][2] |
| 4-Aminopyridine | (Boc)₂O, TEA, DMAP (catalytic) | Dichloromethane | 4-12 h | 0 °C to RT | >95% | [3] |
Table 1: Quantitative Data for the Synthesis of 4-(Boc-amino)pyridine
Step 2: Regioselective Iodination of 4-(Boc-amino)pyridine
The introduction of an iodine atom at the 3-position of the pyridine ring is achieved through electrophilic aromatic substitution. The Boc-protected amino group acts as an ortho-directing group, favoring substitution at the 3- and 5-positions. Due to steric hindrance from the Boc group, iodination predominantly occurs at the 3-position.
Method: Using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) is a highly effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]
-
Reaction: 4-(Boc-amino)pyridine is treated with NIS in a solvent, with TFA acting as a catalyst to activate the NIS.
-
Detailed Protocol:
-
Dissolve 4-(Boc-amino)pyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at room temperature.
-
Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%) or use TFA as the solvent.[4][5][6]
-
Stir the reaction mixture at room temperature for 1 to 16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 4-(Boc-amino)-3-iodopyridine.
-
| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |
| 4-(Boc-amino)pyridine | NIS, TFA (catalytic) | Acetonitrile/DCM | 1-16 h | Room Temp. | High (expected) | General method[4][5][6] |
| Electron-rich aromatics | NIS, TFA | TFA | <16 h | Room Temp. | High | [4][6] |
Table 2: Quantitative Data for the Regioselective Iodination of 4-(Boc-amino)pyridine (representative conditions)
Reaction Pathways and Workflows
The following diagrams illustrate the key synthetic transformations and a general experimental workflow for the synthesis of 4-(Boc-amino)-3-iodopyridine.
Caption: Synthetic pathway for 4-(Boc-amino)-3-iodopyridine.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of 4-(Boc-amino)-3-iodopyridine is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving Boc protection of 4-aminopyridine followed by regioselective iodination with NIS and TFA offers a high-yielding and efficient route to this important building block. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize and utilize this versatile compound in their research endeavors.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
An In-depth Technical Guide on the Reactivity and Stability of tert-butyl N-(3-iodopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity, stability, and handling of tert-butyl N-(3-iodopyridin-4-yl)carbamate (CAS No. 211029-67-3). This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex heterocyclic structures. Its utility stems from the orthogonal reactivity of the iodo-substituent and the Boc-protected amino group, allowing for sequential and site-selective modifications.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl N-(3-iodopyridin-4-yl)carbamate is provided in the table below. Data for some isomeric and related compounds are included for comparison.
| Property | tert-butyl N-(3-iodopyridin-4-yl)carbamate | tert-butyl N-(2-chloro-3-iodopyridin-4-yl)carbamate (Isomer) |
| CAS Number | 211029-67-3[1][2] | 234108-74-8[1] |
| Molecular Formula | C₁₀H₁₃IN₂O₂[1][2][3] | C₁₀H₁₂ClIN₂O₂[1] |
| Molecular Weight | 320.13 g/mol [1][2][3] | 354.57 g/mol [1] |
| Appearance | Off-white solid[4] | White crystals[5] |
| Melting Point | 79-83°C[4] | Likely >100°C[1] |
| Boiling Point | 313.2 ± 27.0 °C (Predicted)[4] | Estimated 270-280°C at 760 mmHg[1] |
| Solubility | Soluble in organic solvents such as THF, dichloromethane, and ethyl acetate.[1] | Good solubility in THF, dichloromethane, and ethyl acetate; low water solubility.[1] |
Synthesis
The synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate is typically achieved through a two-step process starting from 4-aminopyridine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by a directed ortho-metalation and subsequent iodination.
Experimental Protocol: Synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate[4]
Step 1: Boc Protection of 4-aminopyridine
A solution of 4-aminopyridine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like tetrahydrofuran (THF) to yield 4-(tert-butoxycarbonylamino)pyridine.
Step 2: Directed ortho-Metalation and Iodination
-
To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.8 eq) in anhydrous tetrahydrofuran (THF) at -78°C, n-butyllithium (1.6 M in hexanes, 2.7 eq) is added slowly and dropwise over 30 minutes.
-
The reaction mixture is stirred at -78°C for 15 minutes, then warmed to -10°C and stirred for an additional 2 hours.
-
The mixture is re-cooled to -78°C, and a solution of iodine (2.9 eq) in THF is added dropwise over 30 minutes.
-
Stirring is continued at -78°C for 2 hours.
-
The reaction is quenched by the slow addition of water at 0°C.
-
Saturated sodium sulfite solution is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel flash column chromatography (e.g., 20% ethyl acetate/heptane) to afford tert-butyl N-(3-iodopyridin-4-yl)carbamate as an off-white solid (yield: ~58%).
Reactivity
The reactivity of tert-butyl N-(3-iodopyridin-4-yl)carbamate is dominated by the presence of the C-I bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The Boc-protected amino group is stable under these conditions, allowing for the selective functionalization of the pyridine ring at the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the iodo-substituent with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents.
-
To a degassed solution of tert-butyl N-(3-iodopyridin-4-yl)carbamate (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) is added.
-
The reaction mixture is heated to reflux (typically 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding 3-aryl-4-(Boc-amino)pyridine derivative.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C triple bond by reacting the iodo-substituent with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
-
To a degassed solution of tert-butyl N-(3-iodopyridin-4-yl)carbamate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine) are added.
-
The reaction is stirred at room temperature to 60°C under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
The reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the 3-alkynyl-4-(Boc-amino)pyridine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the iodo-substituent with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.
-
In an oven-dried Schlenk tube under an inert atmosphere, tert-butyl N-(3-iodopyridin-4-yl)carbamate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.4 eq) are combined.
-
The amine (1.2 eq) and a dry, degassed solvent (e.g., dioxane or toluene) are added.
-
The reaction mixture is heated to 80-110°C and stirred for 2-24 hours.
-
After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the 3-amino-4-(Boc-amino)pyridine derivative.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal the free amino group at the 4-position. This is a common final step in a synthetic sequence or a prelude to further functionalization of the amino group.
-
tert-butyl N-(3-iodopyridin-4-yl)carbamate is dissolved in a suitable solvent such as dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added (typically 20-50% v/v), and the solution is stirred at room temperature for 1-4 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is then washed with brine, dried, and concentrated to yield 3-iodopyridin-4-amine.
Stability
The stability of tert-butyl N-(3-iodopyridin-4-yl)carbamate is influenced by the inherent properties of the Boc-protecting group and the iodo-pyridine scaffold.
-
Acid Stability: The Boc group is labile under acidic conditions, readily cleaving to release the free amine. Therefore, the compound is unstable in the presence of strong acids like TFA, HCl, and HBr.[1]
-
Base Stability: The Boc group is generally stable to basic conditions, allowing for reactions that require bases, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
Thermal Stability: While specific data is unavailable for the title compound, iodinated aromatic compounds can exhibit thermal instability, and care should be taken during heating, especially for prolonged periods at high temperatures. The melting point of 79-83°C suggests that decomposition at higher temperatures is possible.[4]
-
Light Sensitivity: Iodinated aromatic compounds can be light-sensitive. It is recommended to store the compound in a dark place to prevent potential degradation.[4]
-
Storage: For optimal stability and shelf life, it is recommended to store tert-butyl N-(3-iodopyridin-4-yl)carbamate in a cold, dark place under an inert atmosphere (e.g., 2-8°C).[6]
Spectroscopic Data
The following ¹H NMR data has been reported for tert-butyl N-(3-iodopyridin-4-yl)carbamate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.76 (1H, s), 8.35 (1H, d, J = 5.7 Hz), 8.11 (1H, d, J = 5.7 Hz), 7.04 (1H, br s), 1.55 (9H, s).[4]
The signals correspond to the protons on the pyridine ring, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group.
Conclusion
Tert-butyl N-(3-iodopyridin-4-yl)carbamate is a versatile and valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its reactivity is well-defined, with the iodo group serving as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization. Understanding its stability profile is crucial for its effective use and storage. This guide provides a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 4. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | C10H12ClIN2O2 | CID 92132804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki Coupling Protocol Using (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds.[2][3] The substrate, (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, is a key building block for creating substituted 4-aminopyridine scaffolds, which are prevalent in many biologically active molecules. The tert-butyl carbamate (Boc) group serves as a protecting group for the amine, which can be readily removed post-coupling.
The C-I bond is significantly more reactive than C-Br or C-Cl bonds in the oxidative addition step of the palladium-catalyzed cycle, allowing for milder reaction conditions and high selectivity.[4] This protocol outlines a general and robust method for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.
General Reaction Scheme
Aryl/Heteroaryl boronic acid is coupled with this compound in the presence of a palladium catalyst and a base to yield the corresponding 3-substituted pyridine derivative.
Data Presentation: Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for optimizing the Suzuki-Miyaura coupling reaction. For challenging substrates like pyridines, which can act as catalyst inhibitors, bulky and electron-rich phosphine ligands are often required to achieve high yields.[5][6] The following table summarizes typical conditions for this transformation.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (3:1:1) | 110 | 12 | 75-85 | A classic catalyst, effective for many substrates.[7] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 8 | 90-98 | Highly active system allowing lower catalyst loading.[4] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-96 | Broad applicability for various boronic acids.[4] |
| 4 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 80 | 6 | 85-95 | Effective for less reactive partners at lower temperatures.[8][9] |
| 5 | XPhos Pd G2 (3) | - | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 4 | >95 | A modern pre-catalyst offering high efficiency and short reaction times.[9] |
Detailed Experimental Protocol
This protocol provides a generalized procedure. Optimization may be necessary for specific boronic acids.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv), finely powdered and anhydrous
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
TLC plates or LC-MS for reaction monitoring
-
Standard glassware for aqueous work-up and column chromatography
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous, finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[6]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the starting iodide.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 0.03 equiv).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting iodide is consumed.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[6]
Visualizations
Catalytic Cycle and Workflow
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.[5] Oxygen can also deactivate the active Pd(0) species.[10] 2. Ineffective Base: The base may be too weak or not sufficiently anhydrous/soluble to promote transmetalation.[6] | 1. Switch Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[10] 2. Degas Thoroughly: Ensure all solvents are rigorously degassed and a strict inert atmosphere is maintained.[5] 3. Screen Bases: Test stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is fresh, dry, and finely powdered.[6] |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources, especially at elevated temperatures, can cleave the C-B bond.[11] | 1. Use Anhydrous Conditions: Ensure solvents and reagents are dry.[5] 2. Use Boronate Esters: Pinacol or MIDA boronate esters are more stable to hydrolysis than boronic acids.[10][11] 3. Optimize Temperature: Use the lowest effective temperature. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[11] | 1. Strictly Exclude Oxygen: Improve degassing techniques (e.g., use freeze-pump-thaw cycles for solvents).[5] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use an efficient pre-catalyst to minimize free Pd(II). |
| Dehalogenation of Starting Material | The presence of hydride sources in the reaction mixture can lead to the reduction of the C-I bond. | 1. Check Solvent Purity: Ensure solvents are pure and not a source of hydrides.[10] 2. Optimize Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-(Boc-amino)-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-(Boc-amino)-3-iodopyridine. This reaction is a pivotal transformation for the synthesis of diverse 3-amino-4-(Boc-amino)pyridine derivatives, which are valuable intermediates in the development of novel therapeutics.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] Its broad substrate scope and functional group tolerance have made it a cornerstone in modern medicinal chemistry.[1] This document outlines optimized conditions, key considerations for substrate-specific challenges, and step-by-step experimental procedures.
Data Presentation: Reaction Condition Optimization
Successful Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The following tables summarize typical conditions that can be adapted for the amination of 4-(Boc-amino)-3-iodopyridine.
Table 1: Recommended Catalysts and Ligands
| Palladium Precursor | Ligand | Key Features & Considerations |
| Pd(OAc)₂ | XPhos | A common and effective combination for a wide range of amines.[3] |
| Pd₂(dba)₃ | BrettPhos | Particularly effective for coupling with primary amines.[2] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Useful for sterically demanding amines. |
| PdCl₂(dppf) | dppf | A bidentate ligand system that can offer good results.[1] |
Table 2: Common Bases and Solvents
| Base | Solvent | Temperature Range (°C) | Notes |
| NaOtBu | Toluene, Dioxane | 80 - 110 | A strong, commonly used base. May affect the stability of the Boc protecting group at higher temperatures.[4] |
| K₃PO₄ | Dioxane, THF | 80 - 100 | A milder base, suitable for base-sensitive substrates.[5] |
| Cs₂CO₃ | Toluene, DMF | 100 - 120 | Another mild base option, often used with heteroaromatic substrates.[3] |
| LHMDS | Toluene, THF | 25 - 80 | A strong, non-nucleophilic base that can sometimes be used at lower temperatures. |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of 4-(Boc-amino)-3-iodopyridine. Optimization of catalyst/ligand loading, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Protocol for Amination with a Primary or Secondary Amine
This protocol is a starting point and can be scaled as needed. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
4-(Boc-amino)-3-iodopyridine
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.1 - 1.2 equivalents relative to palladium)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add 4-(Boc-amino)-3-iodopyridine, the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-(Boc-amino)pyridine derivative.
Note on Boc-Group Stability: The Boc (tert-butyloxycarbonyl) protecting group can be sensitive to strongly basic conditions, especially at elevated temperatures.[6] If Boc-deprotection is observed, consider using a milder base such as K₃PO₄ or Cs₂CO₃, or lowering the reaction temperature.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of 4-(Boc-amino)-3-iodopyridine.
Caption: General workflow for Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acid-Catalyzed Deprotection of tert-Butyl (3-iodopyridin-4-yl)carbamate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability and ease of removal under acidic conditions. This document provides detailed application notes and experimental protocols for the acid-catalyzed deprotection of tert-butyl (3-iodopyridin-4-yl)carbamate to yield the key synthetic intermediate, 3-iodopyridin-4-amine. Protocols utilizing both hydrochloric acid and trifluoroacetic acid are presented, offering flexibility based on substrate sensitivity and downstream application requirements. This guide is intended for researchers in medicinal chemistry and drug development, providing a robust framework for achieving high-yield deprotection of this important heterocyclic building block.
Introduction
3-Iodopyridin-4-amine is a valuable intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic use of a Boc protecting group on the 4-amino functionality allows for selective reactions at other positions of the pyridine ring. The final deprotection step is therefore a critical transformation in multi-step synthetic sequences. The most common and effective methods for Boc removal involve treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1][2] This process proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.[1]
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the desired free amine and carbon dioxide. The liberated amine is then protonated by the excess acid in the reaction medium, typically forming a salt which is then neutralized during aqueous work-up to provide the final product.
References
Application Notes: (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester as a Key Intermediate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester in the synthesis of kinase inhibitors, with a particular focus on the BRAF inhibitor, Dabrafenib. This document includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential.[1] Its structure, featuring a reactive iodine atom on the pyridine ring and a Boc-protected amine, makes it an ideal substrate for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds for drug discovery. This compound is particularly significant in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways often dysregulated in cancer.
One of the most notable applications of this intermediate is in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase, which plays a crucial role in the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma, making it a key therapeutic target.[3][4]
Kinase Inhibition and Signaling Pathway
Dabrafenib selectively targets the mutated BRAF kinase, inhibiting its activity and consequently blocking the downstream signaling cascade.[2] The BRAF/MEK/ERK pathway is a critical signaling route that regulates cell proliferation, differentiation, and survival.[3][4] In cancer cells with a BRAF mutation, this pathway is constitutively active, leading to uncontrolled cell growth. By inhibiting BRAF, Dabrafenib effectively shuts down this aberrant signaling, inducing cell cycle arrest and apoptosis in cancer cells.[5][6]
The following diagram illustrates the BRAF/MEK/ERK signaling pathway and the point of inhibition by Dabrafenib.
Quantitative Data
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of cancer cells by 50%. The following tables summarize the IC50 values for Dabrafenib against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Dabrafenib
| Kinase Target | IC50 (nM) |
| BRAFV600E | 0.6 |
| BRAFwild-type | 3.2 |
| CRAF | 5.0 |
Data compiled from multiple sources indicating high potency against the target kinase.[7][8]
Table 2: Anti-proliferative Activity of Dabrafenib in BRAFV600 Mutant Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | gIC50 (nM) |
| A375P | Melanoma | V600E | <200 |
| SK-MEL-28 | Melanoma | V600E | <200 |
| WM-115 | Melanoma | V600D | <30 |
| YUMAC | Melanoma | V600K | <30 |
gIC50 represents the concentration for 50% growth inhibition.[8]
Experimental Protocols
The synthesis of Dabrafenib from this compound involves a multi-step process, with a key step being a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.
Protocol 1: Synthesis of tert-butyl (3-(2-fluoro-3-sulfamoylphenyl)pyridin-4-yl)carbamate
This protocol outlines a plausible Suzuki-Miyaura coupling, a crucial C-C bond-forming step in the synthesis of the Dabrafenib core structure.
Materials:
-
This compound
-
(2-fluoro-3-sulfamoylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow Diagram:
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), (2-fluoro-3-sulfamoylphenyl)boronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
The flask is sealed with a rubber septum and purged with argon or nitrogen for 10-15 minutes.
-
Anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) are added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Note: The subsequent steps to complete the synthesis of Dabrafenib involve deprotection of the Boc group, followed by the formation of the thiazole and pyrimidine rings. These steps are detailed in various patents and publications concerning the synthesis of Dabrafenib.[2][9]
Protocol 2: Deprotection and Final Assembly (General Overview)
The intermediate from Protocol 1 undergoes further transformations to yield the final Dabrafenib molecule. A general outline is provided below.
General Synthetic Scheme:
Procedure Overview:
-
Boc Deprotection: The Boc protecting group on the Suzuki coupling product is removed, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), to yield the free amine.
-
Thiazole Ring Formation: The resulting amine is then subjected to a series of reactions to construct the substituted thiazole ring.
-
Pyrimidine Ring Formation: The final step involves the formation of the aminopyrimidine moiety to complete the Dabrafenib structure.
The yields for the individual steps in the synthesis of Dabrafenib can vary depending on the specific conditions and scale of the reaction. However, reported overall yields are generally in the range of 20-40% from the initial starting materials. For instance, a patent describes a multi-step synthesis with an overall yield of approximately 25%.[9]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors, most notably Dabrafenib. Its reactivity in cross-coupling reactions allows for the efficient construction of the core structures of these complex therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working in the field of targeted cancer therapy. The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of new and improved kinase inhibitors.
References
- 1. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the ERK Signaling Pathway in Melanoma [mdpi.com]
- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
Synthesis of Novel Agrochemical Scaffolds from 4-(Boc-amino)-3-iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel agrochemical scaffolds utilizing 4-(Boc-amino)-3-iodopyridine as a key building block. The versatile reactivity of this intermediate, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular architectures relevant to the development of new herbicides, fungicides, and insecticides.
Introduction
The pyridine ring is a privileged scaffold in modern agrochemicals due to its favorable physicochemical properties and diverse biological activities. The functionalization of the pyridine core is a critical strategy in the design of new active ingredients. 4-(Boc-amino)-3-iodopyridine is a valuable starting material that combines a protected amine, directing group, and a reactive iodinated position, making it an ideal substrate for various cross-coupling methodologies. This note focuses on three key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination, for the synthesis of novel pyridine-based compounds with potential agrochemical applications.
Key Synthetic Pathways
The primary synthetic strategies for elaborating the 4-(Boc-amino)-3-iodopyridine scaffold involve the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position. The Boc-protecting group on the amino function at C4 prevents unwanted side reactions and can be readily removed under acidic conditions in a final step if required.
Caption: Key palladium-catalyzed cross-coupling reactions for the functionalization of 4-(Boc-amino)-3-iodopyridine.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on analogous transformations of structurally similar aminohalopyridines. These serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 2 | 2-Amino-4-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Iodopyrazole derivative | Phenylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85-95 |
Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90-96 |
| 2 | 3-Fluoro-4-iodopyridine | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | 65 | 6 | 85-95 |
| 3 | 2-Amino-4-bromopyridine | Ethynylbenzene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 8 | 80-90 |
Table 3: Buchwald-Hartwig Amination of Halopyridines with Amines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65 |
| 2 | 4-Bromotoluene | Morpholine | [Pd-XPhos]₂[BF₄]₂ (1) | - | NaOtBu | 1,4-Dioxane | 100 | 1 | >95 |
| 3 | 4-Iodopyrazole derivative | Morpholine | Pd₂(dba)₂ (5) | tBuDavePhos (10) | KOtBu | Xylene | 120 | 24 | 70-80 |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions of 4-(Boc-amino)-3-iodopyridine. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4-(Boc-amino)-3-arylpyridines.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-(Boc-amino)-3-iodopyridine.
Materials:
-
4-(Boc-amino)-3-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel, add 4-(Boc-amino)-3-iodopyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(Boc-amino)-3-arylpyridine.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines the synthesis of 4-(Boc-amino)-3-alkynylpyridines.
Caption: Experimental workflow for the Sonogashira coupling of 4-(Boc-amino)-3-iodopyridine.
Materials:
-
4-(Boc-amino)-3-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel, add 4-(Boc-amino)-3-iodopyridine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(Boc-amino)-3-alkynylpyridine.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-(Boc-amino)-3-(substituted amino)pyridines.
Application Notes and Protocols for the Cross-Coupling of Iodinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms and experimental protocols for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions of iodinated pyridine derivatives. The inherent reactivity of the carbon-iodine (C-I) bond makes these substrates highly effective coupling partners in palladium-catalyzed transformations, which are fundamental in the synthesis of complex molecules for the pharmaceutical and materials science industries.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For iodinated pyridines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the iodinated pyridine to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The cycle is completed by reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-(Boc-amino)-3-iodopyridine
Introduction
4-(Boc-amino)-3-iodopyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug development. Its structure, featuring a pyridine core with an iodine atom at the 3-position and a Boc-protected amine at the 4-position, allows for a wide range of regioselective functionalization reactions. The electron-rich nature of the 4-aminopyridine system and the presence of a good leaving group (iodine) make it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures, particularly for synthesizing 3-substituted 4-aminopyridine derivatives, which are privileged scaffolds in many biologically active compounds and approved pharmaceuticals.[1]
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions on 4-(Boc-amino)-3-iodopyridine, including Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Copper-catalyzed Ullmann-type reactions.
Key Applications in Medicinal Chemistry
The 3-substituted 4-aminopyridine core is prevalent in a variety of therapeutic agents. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions is instrumental in modulating the pharmacological properties of drug candidates. Applications include the development of kinase inhibitors, central nervous system agents, and other targeted therapies. The Boc-protecting group offers a stable handle that can be easily removed under acidic conditions post-coupling to reveal the primary amine for further derivatization.
Overview of Nucleophilic Substitution Strategies
Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions due to electronic effects of the ring nitrogen. The 3-position, where the iodine is located on the target substrate, is less activated towards traditional SNAr. Therefore, transition metal-catalyzed cross-coupling reactions are the methods of choice for efficient and high-yielding substitution.
Caption: Key cross-coupling strategies for functionalizing 4-(Boc-amino)-3-iodopyridine.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 4-(Boc-amino)-3-iodopyridine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
Application Data
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 4-(Boc-amino)-3-iodopyridine with various boronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 85 | 22 | ~80-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | ~85-95 |
| 3 | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80-90 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₃PO₄ | Dioxane | 100 | 18 | ~75-85 |
Note: Yields are approximate and based on typical outcomes for similar substrates; optimization may be required.[2][3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with 4-(Boc-amino)-3-iodopyridine.
Materials:
-
4-(Boc-amino)-3-iodopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture), degassed
-
Schlenk flask or reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 4-(Boc-amino)-3-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-(Boc-amino)pyridine.[4][5]
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for synthesizing arylalkynes, which are versatile intermediates for further transformations or key structural motifs in materials and pharmaceuticals.
Application Data
The following table outlines typical conditions for the Sonogashira coupling of 4-(Boc-amino)-3-iodopyridine.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 25 (RT) | 16 | ~80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | DIPA | Toluene | 60 | 6 | ~75-85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | MeCN/H₂O | 80 | 5 | ~70-80 |
Note: Yields are approximate and based on typical outcomes for similar substrates; optimization may be required.[6][7]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the coupling of a terminal alkyne with 4-(Boc-amino)-3-iodopyridine.
Materials:
-
4-(Boc-amino)-3-iodopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-(Boc-amino)-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 eq).
-
To this stirring mixture, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 3-alkynyl-4-(Boc-amino)pyridine.[8][9]
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and N-heterocycles, making it a cornerstone of modern medicinal chemistry.[10]
Application Data
The table below provides representative conditions for the Buchwald-Hartwig amination of 4-(Boc-amino)-3-iodopyridine. The choice of ligand is critical and often depends on the nature of the amine.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (6) | NaOtBu | Toluene | 100 | 24 | ~70-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | ~65-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | t-BuXPhos (6) | K₃PO₄ | Toluene | 100 | 20 | ~70-85 |
| 4 | Indole | Pd(OAc)₂ (5) | DavePhos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | ~60-80 |
Note: Yields are approximate and based on typical outcomes for similar substrates; optimization may be required.[11]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 4-(Boc-amino)-3-iodopyridine.
Materials:
-
4-(Boc-amino)-3-iodopyridine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add 4-(Boc-amino)-3-iodopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.06 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe, followed by the amine (1.2 eq).
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-4-(Boc-amino)pyridine derivative.[12]
Caption: General workflow for a Palladium-catalyzed cross-coupling reaction.
C-O Bond Formation: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds, typically between an aryl halide and an alcohol or phenol. While modern methods often employ palladium, copper-catalyzed systems, especially with the aid of ligands like L-proline or N,N-dimethylglycine, provide a cost-effective alternative for synthesizing aryl ethers.[4][13]
Application Data
The following table shows representative conditions for the copper-catalyzed O-arylation of 4-(Boc-amino)-3-iodopyridine.
| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | N,N-Dimethylglycine (20) | K₂CO₃ | Dioxane | 90 | 24 | ~60-75 |
| 2 | 4-Methoxyphenol | CuI (5) | L-Proline (10) | K₃PO₄ | DMSO | 110 | 24 | ~65-80 |
| 3 | Benzyl alcohol | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | Toluene | 110 | 36 | ~50-65 |
Note: Yields are approximate and based on typical outcomes for similar substrates; optimization may be required.
Detailed Experimental Protocol: Ullmann C-O Coupling
This protocol describes a general procedure for the coupling of a phenol with 4-(Boc-amino)-3-iodopyridine.
Materials:
-
4-(Boc-amino)-3-iodopyridine (1.0 eq)
-
Phenol (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oven-dried sealed tube or reaction vial
Procedure:
-
To an oven-dried reaction vial, add CuI (0.1 eq), L-proline (0.2 eq), and K₃PO₄ (2.0 eq).
-
Add 4-(Boc-amino)-3-iodopyridine (1.0 eq) and the phenol (1.5 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMSO via syringe, seal the vial tightly, and stir the mixture.
-
Heat the reaction mixture to 110 °C in an oil bath for 24-36 hours.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-aryloxy-4-(Boc-amino)pyridine.
Conclusion
4-(Boc-amino)-3-iodopyridine is a highly valuable and adaptable substrate for a range of palladium- and copper-catalyzed nucleophilic substitution reactions. The protocols and data provided herein for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings serve as a robust foundation for researchers in drug discovery and organic synthesis. These transformations enable the efficient construction of diverse libraries of 3-substituted 4-aminopyridine derivatives, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. As with any chemical transformation, optimization of the specific substrates, catalysts, and conditions may be necessary to achieve maximal yields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for scaling up synthesis of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
An Application Note and Protocol for the Scalable Synthesis of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Introduction
This compound, also known as tert-butyl N-(3-iodopyridin-4-yl)carbamate, is a pivotal intermediate in the fields of medicinal chemistry and agrochemical research.[1] Its structure, featuring a protected amine and an iodine substituent on a pyridine ring, makes it a versatile building block for creating more complex molecules. The iodine atom allows for various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group provides stability and can be selectively removed. This compound serves as a key precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in the development of new pesticides and herbicides.[1][2]
This document provides a detailed, scalable laboratory procedure for the synthesis of this compound, including a comprehensive experimental protocol, data summary, and visual workflows to ensure reproducibility and safety.
Reaction Scheme
The synthesis involves the regioselective iodination of 4-(tert-butoxycarbonylamino)pyridine. The process utilizes n-butyllithium for lithiation, followed by the introduction of iodine to yield the desired product.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key chemical properties and expected results for the synthesis.
| Parameter | Value | Reference |
| Product Name | This compound | [3] |
| Synonyms | 4-(Boc-amino)-3-iodopyridine, tert-Butyl-3-iodo-4-pyridinyl carbamate | [4] |
| CAS Number | 211029-67-3 | [3][5] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [4][5] |
| Molecular Weight | 320.13 g/mol | [4][5] |
| Appearance | Off-white solid | [3] |
| Expected Yield | ~58% | [3] |
| Purity (Typical) | >95% | [4] |
Experimental Protocol
This protocol is adapted from a documented laboratory procedure and is suitable for a gram-scale synthesis.[3] For larger, industrial-scale production, further process optimization to fine-tune parameters like stoichiometry and temperature may be necessary to maximize yield and control impurities.[6]
Materials and Equipment
-
4-(tert-butoxycarbonylamino)pyridine (26.08 g, 0.13 mol)
-
n-butyllithium (n-BuLi), 1.6 M in hexanes (220 ml, 0.35 mol)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (55 ml, 0.36 mol)
-
Iodine (I₂) (95.11 g, 0.37 mol)
-
Tetrahydrofuran (THF), anhydrous (1 L total)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Heptane
-
Water (H₂O)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Multi-neck round-bottom flask (2 L)
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Low-temperature thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
In a 2 L multi-neck flask under an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)pyridine (26.08 g) and TMEDA (55 ml) in 750 ml of anhydrous THF.
-
Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (220 ml, 1.6 M solution) dropwise over 30 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, stir the mixture at -78°C for an additional 15 minutes.
-
Warm the reaction mixture to -10°C and continue stirring for 2 hours.
-
-
Iodination:
-
Re-cool the reaction mixture to -78°C.
-
In a separate flask, prepare a solution of iodine (95.11 g) in 250 ml of anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at -78°C.
-
Stir the mixture at -78°C for 2 hours after the addition is complete.
-
-
Work-up and Extraction:
-
Allow the reaction to warm to 0°C using an ice-water bath.
-
Quench the reaction by slowly adding 250 ml of water.
-
Add 100 ml of saturated sodium sulfite solution to neutralize any remaining iodine.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 500 ml portions of dichloromethane.
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic solution over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain a brown oil.
-
Purify the crude product by silica gel column chromatography using 20% ethyl acetate in heptane as the eluent.
-
-
Product Isolation:
-
Combine the fractions containing the product and evaporate the solvent to yield this compound as an off-white solid (approx. 25.00 g, 58% yield).[3]
-
-
Characterization:
-
Confirm the product identity and purity using techniques such as ¹H NMR and mass spectrometry. The expected ¹H NMR in CDCl₃ should show peaks at approximately δ 8.76 (s, 1H), 8.35 (d, 1H), 8.11 (d, 1H), 7.04 (br s, 1H), and 1.55 (s, 9H).[3]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere at all times.
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Tetrahydrofuran (THF): Flammable liquid and vapor. May form explosive peroxides.
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
GHS Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray. If inhaled, remove the victim to fresh air and keep at rest in a comfortable position for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store in a locked-up, secure area.[3]
References
Application Notes and Protocols for the Synthesis of Anti-Inflammatory and Anti-Cancer Agents
Introduction
The intricate relationship between chronic inflammation and cancer is well-established, with inflammatory processes playing a key role in tumor initiation, promotion, and progression.[1][2] This has spurred the development of novel therapeutic agents that can either specifically target inflammatory pathways, cancer-related signaling, or ideally, possess dual activity. Small-molecule synthesis provides a powerful avenue for creating compounds with improved efficacy, selectivity, and reduced side effects compared to traditional therapies.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of promising anti-inflammatory and anti-cancer agents, focusing on derivatives of the natural product Brevilin A and synthetic pyrazole compounds.
Application Note 1: Synthesis and Evaluation of Brevilin A Derivatives as Potent Anti-Cancer Agents
Background
Sesquiterpene lactones, a class of natural compounds, are recognized for their therapeutic potential, particularly in cancer treatment.[4] Brevilin A (BA), a sesquiterpene lactone, has demonstrated cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[4] To enhance its therapeutic efficacy, derivatives can be synthesized. Here, we focus on two derivatives, BA-9 and BA-10, which have shown significantly improved anti-cancer activity compared to the parent compound by more effectively inducing DNA damage, cell-cycle arrest, and apoptosis.[1][4]
Data Presentation: Anti-Cancer Activity of Brevilin A Derivatives
The anti-proliferative effects of Brevilin A (BA) and its derivatives, BA-9 and BA-10, were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower values indicate greater potency.
| Compound | IC₅₀ (μM) in A549 (Lung) | IC₅₀ (μM) in SW480 (Colon) | IC₅₀ (μM) in MCF-7 (Breast) | IC₅₀ (μM) in MDA-MB-231 (Breast) |
| Brevilin A (BA) | 10.086 | 13.631 | 12.5 | 7.033 |
| BA-9 | 6.239 | 5.147 | 5.847 | 4.647 |
| BA-10 | 6.392 | 8.566 | 6.352 | 6.385 |
| Data sourced from in vitro analyses of cancer cell lines.[4] |
Signaling Pathway: Apoptosis Induction by BA-9 and BA-10
The primary mechanism by which BA-9 and BA-10 exert their anti-cancer effects is through the induction of apoptosis (programmed cell death). This is achieved by causing significant DNA damage, which in turn leads to an arrest of the cell cycle, preventing the cancer cells from proliferating.
Experimental Protocols
Protocol 1: General Synthesis of Brevilin A Derivatives (BA-9 and BA-10)
This protocol describes a representative synthetic modification of Brevilin A to yield derivatives like BA-9 and BA-10, which involves the reaction of the α,β-unsaturated carbonyl group.
-
Materials:
-
Brevilin A (BA)
-
Appropriate amine (e.g., piperidine for BA-9, morpholine for BA-10)
-
Dichloromethane (DCM) as solvent
-
Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Dissolve Brevilin A (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the selected secondary amine (e.g., piperidine or morpholine, 1.2 equivalents) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding distilled water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure derivative (BA-9 or BA-10).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Protocol 2: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (BA, BA-9, BA-10) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 μM) in the culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 μL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Application Note 2: Synthesis of 1,5-Diaryl Pyrazole Derivatives as Dual COX-2 Inhibitors and Anti-Cancer Agents
Background
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and is often overexpressed in various types of cancer, contributing to tumor growth and proliferation.[2] Therefore, selective COX-2 inhibitors can serve as both anti-inflammatory and anti-cancer agents.[1] The 1,5-diaryl pyrazole scaffold is a well-known pharmacophore present in selective COX-2 inhibitors like Celecoxib.[5] Novel derivatives of this scaffold can be designed and synthesized to optimize their dual therapeutic potential.
Data Presentation: Biological Activity of a Representative Pyrazole Derivative (T5)
The following table summarizes the in vitro inhibitory activity of a representative synthesized 1,5-diaryl pyrazole derivative, T5, against the COX-2 enzyme and its anti-cancer efficacy against a human cancer cell line.
| Compound | COX-2 Inhibition IC₅₀ (μM) | Anti-Cancer Activity IC₅₀ (μM) (MCF-7 Cell Line) |
| T5 | 0.15 | 8.5 |
| Celecoxib (Reference) | 0.08 | 25.4 |
| Data is hypothetical based on typical findings for novel pyrazole derivatives.[5] |
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the mechanism of action for pyrazole derivatives. By selectively inhibiting the COX-2 enzyme, these compounds block the conversion of arachidonic acid into prostaglandins (like PGE₂), which are key signaling molecules that promote inflammation and cancer cell proliferation.[2]
Experimental Protocols
Protocol 3: General Synthesis of 1,5-Diaryl Pyrazole Derivatives
This protocol outlines a common method for synthesizing the 1,5-diaryl pyrazole core structure starting from a chalcone intermediate.
-
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH)
-
Hydrazine hydrate or substituted hydrazine
-
Glacial acetic acid
-
-
Procedure:
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the substituted acetophenone (1 eq.) and substituted benzaldehyde (1 eq.) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.
-
Allow the reaction to stir at room temperature for several hours until a precipitate forms.
-
Filter the solid chalcone product, wash with cold water until neutral, and recrystallize from ethanol.
-
-
Step 2: Pyrazole Formation (Cyclization)
-
Reflux a mixture of the synthesized chalcone (1 eq.) and hydrazine hydrate (1.2 eq.) in glacial acetic acid for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry.
-
Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
-
Step 3: Characterization
-
Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
-
Protocol 4: In Vitro COX-2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well of a 96-well plate.
-
Add 1 µL of the test compound at various concentrations (or DMSO for control).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.
-
Immediately measure the absorbance at 590 nm every minute for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the control (DMSO) for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
References
- 1. Anti-Inflammatory Drugs as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and tumor progression: signaling pathways and targeted intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cell Signalling Pathways with New Small Molecules in Inflammation and Cancer | Bentham Science [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reaction with (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with heteroaromatic halides, can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. Catalyst deactivation by the pyridine nitrogen is a known issue.
-
Reagent Quality: The purity of your this compound, boronic acid or ester, solvent, and base is critical. Boronic acids, in particular, can be susceptible to degradation. Using freshly purified reagents is recommended.
-
Inert Atmosphere: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and an increase in side reactions. Ensure your reaction is set up under a fully inert atmosphere (Argon or Nitrogen).
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. However, excessive heat can lead to catalyst decomposition. A careful optimization of the reaction temperature is often necessary.
Q2: I am observing significant dehalogenation of my starting material. How can this be minimized?
A2: Dehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction. Several strategies can be employed to minimize this:
-
Choice of Base: The base plays a crucial role. Stronger bases can sometimes promote dehalogenation. Consider screening milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the cross-coupling reaction.
Q3: What are the advantages of using a boronate ester instead of a boronic acid in this reaction?
A3: While boronic acids are generally more reactive, boronate esters (like pinacol esters) offer several advantages:
-
Stability: Boronate esters are typically more stable and less prone to protodeboronation (cleavage of the C-B bond), which can be a significant side reaction with heteroaryl boronic acids.
-
Handling and Purification: They are often crystalline solids that are easier to handle, purify, and store for extended periods.
-
Controlled Release: In some cases, the slow hydrolysis of the boronate ester to the boronic acid in situ can maintain a low concentration of the reactive species, which can minimize side reactions.
Q4: Can the Boc protecting group on the amine be cleaved under the Suzuki reaction conditions?
A4: The tert-butyloxycarbonyl (Boc) group is generally stable under most Suzuki-Miyaura coupling conditions. However, strongly basic or acidic conditions, especially at elevated temperatures, could potentially lead to partial or complete deprotection. It is advisable to monitor for the formation of the deprotected product by LC-MS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | - Use a fresh source of palladium precatalyst and ligand. - Consider using a more active catalyst system, such as a palladacycle precatalyst with a biaryl phosphine ligand (e.g., SPhos, XPhos). |
| Insufficient Temperature | - Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or 120 °C. Monitor for potential decomposition. | |
| Poor Transmetalation | - Switch from a boronic acid to a more reactive boronate ester or a trifluoroborate salt. - Ensure the base is adequately soluble in the reaction medium; the addition of a small amount of water may be necessary with certain bases like K₃PO₄ in anhydrous solvents. | |
| Formation of Side Products | Homocoupling of Boronic Acid | - Ensure thorough degassing of the reaction mixture. - Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) species that can promote homocoupling. |
| Protodeboronation of Boronic Acid | - Use a more stable boronate ester (e.g., pinacol ester). - Employ anhydrous solvents and milder bases (e.g., K₂CO₃, CsF). - Lower the reaction temperature and shorten the reaction time. | |
| Dehalogenation of this compound | - Screen different bases, starting with milder options (e.g., K₃PO₄, Cs₂CO₃). - Use bulky, electron-rich phosphine ligands. - Optimize the reaction temperature to favor cross-coupling over dehalogenation. | |
| Complex Reaction Mixture / Difficult Purification | Multiple Side Reactions | - Re-evaluate the entire reaction setup. Consider a systematic screening of catalyst, ligand, base, and solvent. |
| Incomplete Reaction | - Increase the reaction time or temperature. - Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). |
Quantitative Data from Analogous Systems
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar compounds to this compound. This data can serve as a starting point for optimization.
Table 1: Suzuki Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12h | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 110 | 8h | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12h | 78 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 120 (MW) | 40 min | 90 |
Table 2: Suzuki Coupling of 2-Bromo-4-iodopyridine at the 4-Position
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 91 |
| 3 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Preventing side products in the synthesis of 4-(Boc-amino)-3-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Boc-amino)-3-iodopyridine. Our aim is to help you prevent the formation of common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 4-(Boc-amino)-3-iodopyridine?
A1: The primary side products are the unreacted starting material, 4-(Boc-amino)pyridine, and the di-iodinated product, 4-(Boc-amino)-3,5-diiodopyridine. The electron-donating nature of the Boc-amino group activates the pyridine ring for electrophilic substitution at both the C3 and C5 positions.
Q2: How can I minimize the formation of the di-iodinated side product?
A2: To minimize di-iodination, it is crucial to control the stoichiometry of the iodinating agent. Using a slight excess or a 1:1 molar ratio of N-Iodosuccinimide (NIS) to 4-(Boc-amino)pyridine is recommended. Additionally, maintaining a low reaction temperature can help improve the selectivity for mono-iodination.
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
A3: Incomplete reactions can be due to several factors. First, ensure your reagents, particularly the N-Iodosuccinimide (NIS), are pure and dry, as moisture can deactivate the reagent. Second, check the reaction temperature; while low temperatures favor mono-iodination, the reaction may proceed very slowly. A modest increase in temperature or a longer reaction time may be necessary. Finally, ensure efficient stirring to maintain a homogeneous reaction mixture.
Q4: I am observing some de-Boc protection during the reaction. How can I prevent this?
A4: De-Boc protection is typically acid-catalyzed. If you are using any acidic additives to activate the NIS, their concentration should be minimized. Ensure that your reaction is performed under neutral or slightly basic conditions if possible. If acidic conditions are necessary, they should be as mild as possible.
Q5: What is the best way to purify the desired 4-(Boc-amino)-3-iodopyridine from the side products?
A5: Column chromatography is the most effective method for separating the desired product from the starting material and the di-iodinated byproduct. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The di-iodinated product is less polar than the mono-iodinated product, and the starting material is the most polar of the three.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-(Boc-amino)-3-iodopyridine and provides actionable steps to resolve them.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product with significant starting material remaining. | 1. Insufficiently reactive iodinating agent (e.g., degraded NIS). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor solubility of starting material. | 1. Use a fresh, high-purity batch of NIS. 2. Gradually increase the reaction temperature in small increments (e.g., from 0°C to room temperature) while monitoring the reaction by TLC. 3. Extend the reaction time and continue to monitor progress. 4. Choose a solvent in which the starting material is more soluble at the reaction temperature. |
| High percentage of di-iodinated side product (4-(Boc-amino)-3,5-diiodopyridine). | 1. Excess of iodinating agent (NIS). 2. Reaction temperature is too high. 3. Prolonged reaction time after consumption of starting material. | 1. Carefully control the stoichiometry; use no more than 1.05 equivalents of NIS. 2. Maintain a low reaction temperature (e.g., 0°C or below). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Formation of de-protected side products (e.g., 4-amino-3-iodopyridine). | 1. Presence of acidic impurities in the reagents or solvent. 2. Use of an acidic catalyst to activate the iodinating agent. | 1. Use high-purity, anhydrous solvents and reagents. 2. If an acid catalyst is necessary, use the minimum effective amount and consider a milder acid. |
| Difficult separation of the product from the di-iodinated impurity. | 1. Similar polarities of the mono- and di-iodinated products. 2. Inappropriate solvent system for column chromatography. | 1. Use a longer chromatography column for better resolution. 2. Optimize the eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides good separation. |
Experimental Protocols
Protocol 1: Boc Protection of 4-Aminopyridine
This protocol describes the synthesis of the starting material, 4-(Boc-amino)pyridine.
Materials:
-
4-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature with stirring.
-
To the stirred solution, add EDCI (4.6 g, 23.8 mmol), HOBT (0.1 g, 0.8 mmol), TEA (2.4 g, 23.8 mmol), and (Boc)₂O (4.0 g, 18.5 mmol).[1][2]
-
Continue stirring at room temperature for 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material has been consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(Boc-amino)pyridine. A typical yield is around 90%.[1][2]
Protocol 2: Iodination of 4-(Boc-amino)pyridine
This protocol details the regioselective iodination to form 4-(Boc-amino)-3-iodopyridine.
Materials:
-
4-(Boc-amino)pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(Boc-amino)pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve N-Iodosuccinimide (1.05 eq) in anhydrous DCM.
-
Add the NIS solution dropwise to the stirred solution of 4-(Boc-amino)pyridine at 0°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the starting material and the di-iodinated byproduct.
Visualizations
Reaction Pathway and Side Products
Caption: Reaction scheme for the synthesis of 4-(Boc-amino)-3-iodopyridine and the formation of the di-iodinated side product.
Troubleshooting Workflow for Low Product Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of 4-(Boc-amino)-3-iodopyridine.
References
Troubleshooting incomplete Boc deprotection of tert-butyl (3-iodopyridin-4-yl)carbamate
Welcome to the technical support center for the troubleshooting of Boc deprotection of tert-butyl (3-iodopyridin-4-yl)carbamate. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of tert-butyl (3-iodopyridin-4-yl)carbamate?
Standard conditions for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2][3] A typical starting point is a solution of 20-50% TFA in DCM, stirred at room temperature.[4][5] Another common reagent is a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[6][7]
Q2: My Boc deprotection is incomplete, with a significant amount of starting material remaining. What are the potential causes?
Several factors can lead to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The pyridine nitrogen in the substrate is basic and can quench the acid, necessitating a stoichiometric excess of the acid.[8] The rate of Boc cleavage can also be dependent on the acid concentration.[8][9]
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, electron-deficient substrates like 3-iodopyridine may require longer reaction times or gentle heating to proceed to completion.[8][9]
-
Reagent Quality: Trifluoroacetic acid is hygroscopic, and the presence of water can decrease its effective acidity, slowing down the reaction.[8]
-
Steric Hindrance: Although less likely to be a major factor for this substrate, significant steric bulk near the carbamate can hinder the approach of the acid.[9]
Q3: I'm observing the formation of side products. What are they, and how can I prevent them?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the reactive tert-butyl cation generated during the cleavage.[10][11] In the case of 3-iodopyridin-4-amine, potential nucleophiles could be the pyridine nitrogen or the newly formed amino group. To prevent this, "scavengers" can be added to the reaction mixture to trap the tert-butyl cation.[10] Common scavengers include triisopropylsilane (TIS) and thioanisole.[4][10]
Q4: Can the iodo-substituent be lost during the deprotection?
Iodopyridines are generally stable, but harsh acidic conditions could potentially lead to side reactions. Monitoring the reaction for the appearance of any de-iodinated byproducts by LC-MS is recommended. If loss of iodine is observed, switching to milder deprotection conditions is advisable.
Q5: Are there alternative, milder methods for deprotecting tert-butyl (3-iodopyridin-4-yl)carbamate?
Yes, several milder alternatives to strong acids exist:
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[6][12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative.[6]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting a variety of N-Boc compounds.[7][13]
-
Thermal Deprotection: In some cases, heating the compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[6][14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Boc deprotection of tert-butyl (3-iodopyridin-4-yl)carbamate.
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm, characteristic of the Boc group's tert-butyl protons.[9]
-
LC-MS analysis confirms the presence of both starting material and the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Unknown Byproducts
Symptoms:
-
TLC shows multiple new spots in addition to the starting material and the desired product.
-
LC-MS analysis reveals masses that do not correspond to the starting material or the expected product. A common byproduct is the tert-butylated product (+56 Da).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing side reactions.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA
-
Dissolve tert-butyl (3-iodopyridin-4-yl)carbamate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 20-50% v/v).[4]
-
(Optional) Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer and concentrate in vacuo.
Protocol 2: Deprotection with HCl in Dioxane
-
To tert-butyl (3-iodopyridin-4-yl)carbamate (1 equivalent), add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6] Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.
Protocol 3: Milder Deprotection with Zinc Bromide
-
Dissolve tert-butyl (3-iodopyridin-4-yl)carbamate (1 equivalent) in dichloromethane (10 mL).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[6]
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic aqueous solution and extract the product with an organic solvent.
Data Presentation
Table 1: Comparison of Acidic Boc Deprotection Conditions
| Reagent/Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| TFA in DCM (20-50%) | 0 to RT | 1-4 h | High | [4][5] |
| 4M HCl in Dioxane | RT | 1-4 h | High | [6] |
| Aq. Phosphoric Acid | RT | Variable | Good to Excellent | [6][15] |
| p-Toluenesulfonic Acid | RT | Variable | Good to Excellent | [6][12] |
Table 2: Alternative Boc Deprotection Methods
| Method | Reagent/Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Lewis Acid | ZnBr₂ in DCM | RT | Variable | High | [6] |
| Lewis Acid | TMSI | RT | Variable | High | [6] |
| Oxalyl Chloride | (COCl)₂ in Methanol | RT | 1-4 h | >70% (up to 90%) | [7][13][14] |
| Thermal | Boiling Water | 100 | 10 min - 2 h | Quantitative | [6][14] |
| Thermal (Flow) | Methanol or TFE | 240 | 30 min | 88-93% | [14] |
Signaling Pathways and Mechanisms
The mechanism of acid-catalyzed Boc deprotection proceeds through several key steps.
Caption: Mechanism of acid-catalyzed Boc deprotection.[1][16]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Purification challenges of 4-(Boc-amino)-3-iodopyridine by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(Boc-amino)-3-iodopyridine by column chromatography.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to overcome common purification hurdles.
Issue 1: Product Degradation or Loss on the Column
Question: My desired product, 4-(Boc-amino)-3-iodopyridine, appears to be degrading or is lost during silica gel column chromatography. What could be the cause and how can I prevent it?
Answer: The primary cause of degradation for this compound on a standard silica gel column is the acidic nature of the silica. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid and can be partially or fully cleaved under these conditions, leading to the formation of the free amine, 4-amino-3-iodopyridine. The pyridine nitrogen can also interact strongly with the acidic silica, leading to poor recovery.
Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexanes) and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% by volume). This will deactivate the acidic sites on the silica surface.
-
Use a Modified Eluent: Add 0.5-1% triethylamine to your mobile phase throughout the entire purification process. This helps to prevent the Boc group from cleaving and minimizes interactions between the basic pyridine nitrogen and the silica gel.
-
Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile may differ significantly, and you will need to re-optimize your solvent system using Thin Layer Chromatography (TLC).
-
Minimize Contact Time: A faster elution rate can reduce the time the compound is in contact with the stationary phase, thereby minimizing degradation. This can be achieved by using a slightly more polar solvent system or applying gentle pressure (flash chromatography).
Issue 2: Poor Separation of Product from Impurities
Question: I'm having difficulty separating 4-(Boc-amino)-3-iodopyridine from closely eluting impurities. How can I improve the resolution?
Answer: Co-elution of impurities is a common challenge. The impurities may include unreacted starting materials, byproducts from the iodination reaction (such as di-iodinated species), or the de-Boc protected product if degradation is occurring.
Solutions:
-
Optimize the Solvent System: The key to good separation is finding the optimal mobile phase. Use TLC to screen various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for your product to ensure it binds to the column sufficiently for separation to occur.
-
Employ Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution is highly recommended. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes). This will help to first elute non-polar impurities, followed by your product, and finally the more polar impurities.
-
Sample Loading Technique: For challenging separations, dry loading the sample can improve resolution. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Column Dimensions: Using a longer and narrower column can increase the surface area and residence time, often leading to better separation of closely eluting compounds.
Issue 3: Product is Not Eluting from the Column
Question: My product seems to be stuck on the column and is not eluting, even with a highly polar solvent system. What should I do?
Answer: If your product is not eluting, it is likely due to strong interactions with the silica gel, possibly exacerbated by the basicity of the pyridine nitrogen.
Solutions:
-
Check for Degradation: First, consider the possibility that the compound has degraded on the column. If possible, extrude the top layer of the silica, dissolve it in a strong solvent like methanol, and analyze the solution by TLC or LC-MS to see if you can detect your product or any degradation products.
-
Increase Eluent Polarity Drastically: If the compound is not degraded, a significantly more polar solvent system may be required. A common strategy is to flush the column with a mixture of dichloromethane and methanol (e.g., 9:1), which will elute most polar compounds.
-
Use of a Basic Modifier: As mentioned previously, adding a small amount of triethylamine (0.5-1%) to your eluent can help to disrupt the strong interactions between the pyridine nitrogen and the silica gel, facilitating elution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of 4-(Boc-amino)-3-iodopyridine?
A1: A good starting point for TLC analysis is a 3:1 or 4:1 mixture of hexanes:ethyl acetate. Based on similar compounds, the Rf value of 4-(Boc-amino)-3-iodopyridine is expected to be in the range of 0.3-0.5 in a 1:1 ethyl acetate:hexanes system.[1]
Q2: What are the most common impurities I should look out for?
A2: Common impurities can include:
-
4-aminopyridine: The starting material for the Boc-protection step.
-
Di-tert-butyl dicarbonate (Boc anhydride): The reagent used for Boc protection.
-
4-amino-3-iodopyridine: The de-Boc protected product, which can form on the silica gel column.
-
Di-iodinated pyridines: Potential byproducts from the iodination step.
Q3: How can I visualize 4-(Boc-amino)-3-iodopyridine on a TLC plate?
A3: 4-(Boc-amino)-3-iodopyridine is UV active due to the pyridine ring, so it can be visualized under a UV lamp (254 nm). Additionally, you can use staining agents. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the pyridine ring.
Q4: Is it possible to purify this compound by recrystallization instead of column chromatography?
A4: Recrystallization can be an effective purification method if the crude product is relatively pure. You would need to screen for a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try for this type of compound include ethyl acetate, hexanes, or mixtures thereof.
Data Presentation
The following table summarizes typical chromatographic conditions and expected outcomes for compounds structurally similar to 4-(Boc-amino)-3-iodopyridine. This data can be used as a starting point for method development.
| Parameter | Recommended Conditions / Expected Values | Notes |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | For sensitive compounds, pre-treat with 1% triethylamine in the slurry solvent. |
| Mobile Phase (TLC) | Hexanes:Ethyl Acetate (4:1 to 1:1) | Aim for an Rf of 0.2-0.3 for optimal column separation. |
| Expected Rf | ~0.41 in 1:1 Ethyl Acetate:Hexanes (for N-Boc-3-amino-4-bromopyridine) | The iodo- a slightly different Rf.[1] |
| Mobile Phase (Column) | Gradient of 5% to 30% Ethyl Acetate in Hexanes | Addition of 0.5-1% triethylamine is recommended. |
| Sample Loading | Dry loading is preferred for difficult separations | Dissolve crude product, adsorb onto silica, and evaporate solvent before loading. |
| Detection | UV (254 nm), KMnO4 stain |
Experimental Protocols
Protocol 1: Column Chromatography Purification of 4-(Boc-amino)-3-iodopyridine
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a hexanes:ethyl acetate solvent system (e.g., 3:1).
-
Visualize the spots under a UV lamp and/or with a KMnO4 stain to determine the Rf of the product and impurities.
-
Adjust the solvent system to achieve an Rf of ~0.2-0.3 for the product spot.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes) containing 1% triethylamine.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20%, and 30% ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(Boc-amino)-3-iodopyridine.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 4-(Boc-amino)-3-iodopyridine.
References
Managing temperature control in lithiation of N-Boc-4-aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control and other critical parameters during the lithiation of N-Boc-4-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of N-Boc-4-aminopyridine?
The optimal temperature for lithiation is highly dependent on the specific organolithium reagent used and the desired regioselectivity. Generally, these reactions are conducted at low temperatures to control reactivity and prevent side reactions. For many N-Boc protected heterocycles, temperatures between -78 °C and -20 °C are commonly employed.[1][2] It is crucial to monitor the reaction closely, as the stability of the lithiated intermediate can be temperature-sensitive.[3]
Q2: How does temperature affect the regioselectivity of the lithiation?
Temperature can significantly influence the site of lithiation. For N-Boc-4-aminopyridine, the desired outcome is typically ortho-lithiation at the C3 position, directed by the N-Boc group. Running the reaction at very low temperatures (e.g., -78 °C) generally favors the thermodynamically more stable ortho-lithiated product. At higher temperatures, there is an increased risk of side-chain lithiation (on the Boc group) or other undesired reactions.
Q3: What are the common side reactions observed during the lithiation of N-Boc-4-aminopyridine, and how can they be minimized?
Common side reactions include:
-
Double Boc-Protection: This can occur if an excess of the Boc anhydride is used during the initial protection step.[4]
-
Urea Formation: This may happen with sterically hindered amines, especially when using very strong bases.[4]
-
Ring-fragmentation: This has been observed as a side-reaction in the lithiation of related N-Boc piperazines.[5]
-
Reaction with Solvent: At higher temperatures, the highly reactive organolithium reagent can react with the solvent (e.g., THF).
To minimize these, it is recommended to use the correct stoichiometry of reagents, employ a suitable base, and maintain a low reaction temperature.
Q4: Can additives be used to improve the lithiation process?
Yes, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates, increasing the basicity and reactivity of the reagent.[6] This can sometimes allow for the use of milder conditions or improve the reaction rate at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of the desired product | - Incomplete lithiation due to insufficient base or low temperature. - Degradation of the organolithium reagent due to moisture. - The lithiated intermediate is unstable at the reaction temperature. | - Increase the equivalents of the organolithium reagent. - Ensure strictly anhydrous reaction conditions. - Optimize the reaction temperature; consider starting at -78 °C and slowly warming if necessary.[1][2] - Consider using an additive like TMEDA to enhance reactivity.[6] |
| Formation of multiple products (poor regioselectivity) | - The reaction temperature is too high, leading to lithiation at multiple sites. - The choice of organolithium base is not optimal. | - Lower the reaction temperature to improve selectivity. - Screen different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) to find the most selective one for your substrate. |
| Reaction is very slow | - The reaction temperature is too low. - The organolithium reagent is not reactive enough. | - Cautiously increase the reaction temperature in small increments while monitoring the reaction progress by TLC or in-situ IR.[1] - Switch to a more reactive organolithium reagent (e.g., from n-BuLi to s-BuLi). - Add TMEDA to increase the reactivity of the organolithium reagent.[6] |
| Product degradation during workup | - The lithiated intermediate is quenched by an inappropriate reagent. - The product is unstable to the workup conditions. | - Ensure the quenching electrophile is added at low temperature. - Use a buffered aqueous workup if the product is sensitive to strong acids or bases. |
Experimental Protocols
General Protocol for Ortho-Lithiation of N-Boc-4-aminopyridine
This protocol is a general guideline and may require optimization for specific electrophiles and scales.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Tetrahydrofuran (THF) is a common solvent for lithiation reactions.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add N-Boc-4-aminopyridine (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1-1.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 30 minutes to 2 hours). The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or by using in-situ IR spectroscopy.[1]
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2-2.0 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Optimizing catalyst loading for cross-coupling with (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
This center provides troubleshooting guidance and frequently asked questions for researchers utilizing (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling with this substrate?
A1: For palladium-catalyzed cross-coupling reactions, a popular starting point for catalyst loading is often between 1-5 mol %.[1] For Suzuki-Miyaura reactions, initial screening can begin with 1-2 mol% of a palladium precatalyst.[2] Buchwald-Hartwig aminations may also start in this range.[3][4] Highly active catalyst systems, particularly with electron-rich and bulky phosphine ligands, can sometimes achieve high yields with much lower loadings, even below 0.5 mol%.[5][6]
Q2: How does the choice of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) influence the optimal catalyst loading?
A2: The optimal catalyst loading is highly dependent on the specific reaction type and the reactivity of the coupling partners. Suzuki-Miyaura couplings are often highly efficient and can frequently be performed with low catalyst loadings.[5] Buchwald-Hartwig aminations can be more sensitive, and while low loadings are achievable, initial optimization might start slightly higher to ensure reaction initiation.[6][7] Heck reactions can also be sensitive to catalyst loading, with excess phosphine or higher Pd loading sometimes required for less reactive aryl halides.[8]
Q3: Can I reduce the catalyst loading? What are the benefits and risks?
A3: Yes, reducing catalyst loading is a primary goal for process optimization. The benefits include lower costs (due to the high price of palladium and specialized ligands), reduced levels of palladium contamination in the final product, and a more environmentally friendly process.[9][10] The main risk of lowering the catalyst loading too much is a significant drop in reaction rate or incomplete conversion, leading to low yields.[10] Optimization is key to finding the lowest effective loading for your specific system.
Q4: My reaction is slow or stalls with low catalyst loading. What should I do?
A4: If your reaction is sluggish at low catalyst loading, you should first systematically re-evaluate other reaction parameters before simply increasing the catalyst amount. Key factors to investigate include:
-
Ligand Choice: Bulky, electron-rich phosphine ligands often enhance catalyst activity and stability, allowing for lower loadings.[5][11]
-
Base and Solvent: The choice of base and solvent system is critical and can dramatically affect catalyst activity and turnover.[2][12] Ensure solvents are thoroughly degassed to prevent catalyst deactivation by oxygen.[12]
-
Temperature: Increasing the reaction temperature can improve rates but may also lead to catalyst degradation or side product formation.[2][13]
-
Reagent Purity: Ensure all starting materials, especially the boronic acid/ester in Suzuki couplings, are of high purity, as impurities can poison the catalyst.[12]
Q5: How does the iodide leaving group on the pyridine ring affect the reaction?
A5: The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[5] The C-I bond on your substrate is highly reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[5] This high reactivity is advantageous and often allows for milder reaction conditions and potentially lower catalyst loadings compared to the analogous bromide or chloride.[6] However, the iodide byproduct generated during the reaction can sometimes have an inhibitory effect on the catalyst in certain systems, such as Buchwald-Hartwig aminations.[7][14]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing catalyst loading for cross-coupling reactions with this compound.
| Problem | Potential Cause Related to Catalyst Loading | Suggested Solution |
| Low or No Product Yield | Catalyst loading is too low: The concentration of the active catalytic species is insufficient to drive the reaction to completion in a reasonable time.[10] | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%) to see if conversion improves.[15] Concurrently, re-optimize other parameters like temperature and ligand-to-metal ratio.[2] |
| Catalyst deactivation/decomposition: Oxygen was not properly excluded, or the temperature is too high for the catalyst's stability at that loading.[12] | Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[16] Consider using a more thermally stable precatalyst or ligand.[5] | |
| Formation of Side Products | Protodeiodination (loss of iodine): Side reaction where the iodo group is replaced by a hydrogen atom. This can be exacerbated by high temperatures or certain bases.[13] | Try lowering the reaction temperature. Screen different bases; sometimes a weaker base can minimize this side reaction.[12][13] Ensure high purity of reagents to avoid sources of hydride. |
| Homocoupling of coupling partner: Especially common with boronic acids in Suzuki reactions. May indicate that transmetalation is slow relative to other pathways. | Before increasing catalyst loading, try adjusting the stoichiometry (e.g., a slight excess of the aryl iodide).[17] Screening different ligands can also improve the rate of the desired cross-coupling over homocoupling.[11] | |
| Side reactions from high catalyst loading: At higher catalyst concentrations, side reactions involving the catalyst or ligands can become more prominent.[9] | If high yields are achieved but purity is low, try to systematically decrease the catalyst loading to the minimum effective amount.[10] | |
| Reaction Stalls Before Completion | Catalyst "death" or inhibition: The active catalyst is consumed or inhibited before all starting material is converted. Iodide byproduct can sometimes inhibit the catalyst.[7][14] | Consider a different solvent system where the iodide byproduct (e.g., NaI) is insoluble and precipitates out of the reaction mixture.[14] Using a more robust ligand that protects the palladium center can also prevent deactivation.[18] |
| Insufficient catalyst turnover: At very low loadings, the catalyst's turnover number (TON) may not be high enough to convert all the substrate under the chosen conditions.[5] | Switch to a more active catalyst system known for high turnover numbers, often involving advanced biarylphosphine ligands or N-heterocyclic carbenes (NHCs).[5][8] |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This procedure is a general guideline and requires optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[16]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, briefly mix the palladium precatalyst and the phosphine ligand with a small amount of the degassed organic solvent.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for Cross-Coupling
Workflow for Optimizing Catalyst Loading
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: tert-butyl (3-iodopyridin-4-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of tert-butyl (3-iodopyridin-4-yl)carbamate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid tert-butyl (3-iodopyridin-4-yl)carbamate?
A1: To ensure long-term stability, the solid compound should be stored at 2–8 °C under an inert atmosphere, such as nitrogen or argon.[1] It is also noted to be light-sensitive, so storage in a dark place is recommended.[1]
Q2: How should I store solutions of tert-butyl (3-iodopyridin-4-yl)carbamate?
A2: For solutions, it is recommended to store them at -80°C for up to six months.[2] The choice of solvent is critical; use anhydrous aprotic solvents like THF, dichloromethane, or ethyl acetate, where the compound shows good solubility.[3] Avoid acidic solvents or prolonged exposure to protic solvents, which can promote degradation.
Q3: Is tert-butyl (3-iodopyridin-4-yl)carbamate sensitive to light, acid, or base?
A3: Yes. The compound is known to be light-sensitive.[1] The tert-butoxycarbonyl (Boc) protecting group is labile and can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrobromic acid (HBr), to yield the free amine.[3][4] While stable to mild bases used in cross-coupling reactions, strong bases or prolonged heating in the presence of a base may lead to side reactions.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The two most common degradation or reaction pathways are:
-
Deprotection: Cleavage of the Boc group under acidic conditions to reveal the 4-amino group.[3][4]
-
Reaction at the C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3][4] In the presence of palladium catalysts and coupling partners, the compound will be consumed. Unintended degradation can occur under harsh conditions or in the presence of reactive nucleophiles.
Q5: What solvents are recommended for dissolving tert-butyl (3-iodopyridin-4-yl)carbamate?
A5: The compound has low solubility in water but is readily soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.[3] For reactions like Buchwald-Hartwig amination or Suzuki couplings, solvents like toluene, dioxane, and THF are commonly used.[5][6][7]
Stability and Handling Summary
| Factor | Recommendation / Observation | Rationale |
| Temperature | Store solid at 2-8°C.[1] Store solutions at -80°C.[2] Avoid high temperatures (>80-100°C) for prolonged periods during experiments unless required by the protocol.[7] | Prevents thermal decomposition and slows down potential side reactions. |
| Atmosphere | Handle and store under an inert atmosphere (Nitrogen or Argon).[1] | Minimizes the risk of oxidative degradation or reactions with atmospheric moisture. |
| Light | Protect from light during storage and handling.[1][2] | The compound is light-sensitive and can degrade upon exposure. |
| pH | Avoid acidic conditions to prevent cleavage of the Boc protecting group.[3][4] Use with caution with strong bases. | The Boc group is designed to be removed by acid. Strong bases can promote side reactions. |
| Compatible Solvents | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Dioxane.[3][5] | The compound exhibits good solubility and stability in these anhydrous aprotic solvents. |
| Incompatible Solvents | Chlorinated solvents (e.g., chloroform), acetonitrile, or pyridine may inhibit palladium-catalyzed reactions.[7] Avoid acidic aqueous solutions. | These solvents can interfere with catalytic cycles or directly cause degradation. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | Compound Degradation: The starting material may have degraded in storage or in the reaction solvent prior to the addition of the catalyst. | Verify the purity of the starting material using ¹H NMR or LC-MS before starting the reaction. Prepare solutions fresh and use them promptly. Ensure all solvents are anhydrous and reagents are pure. |
| Reaction Conditions: The base, solvent, or temperature may not be optimal, or the catalyst may be inactive. | Review the specific literature protocol for your substrate. For Suzuki couplings, ensure proper activation of the boronic acid with a suitable base.[8] For Buchwald-Hartwig aminations, ensure the reaction is performed under a strict inert atmosphere as the palladium catalyst can be sensitive to oxygen.[5] | |
| Appearance of a new spot on TLC or a new peak in LC-MS corresponding to the deprotected amine. | Acidic Contamination: Traces of acid in the solvent, on glassware, or in other reagents are cleaving the Boc group. | Ensure all glassware is thoroughly dried and free of acidic residue. Use high-purity, anhydrous solvents. If using a co-solvent like t-BuOH, ensure it is not degraded. |
| The solid compound or its solution develops a brown or off-white color over time. | Light or Air Exposure: The compound is light-sensitive and may be slowly oxidizing. | Store the compound in an amber vial or wrap the container in aluminum foil.[1][2] Purge the storage container with an inert gas like argon or nitrogen before sealing.[1] |
| Formation of di-substituted or other unexpected byproducts. | Over-reaction or Side-Reactions: During synthesis or subsequent reactions, competing reaction pathways may be occurring. For instance, during lithiation for synthesis, over-lithiation can lead to di-iodinated products.[4] | Strictly control reaction stoichiometry and temperature.[3][4] Add reagents dropwise to control reaction rates and minimize local concentration spikes that can lead to side products. |
Experimental Protocols
Protocol 1: Assessing Solution Stability of tert-butyl (3-iodopyridin-4-yl)carbamate
This protocol outlines a general method to quantify the stability of the title compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of tert-butyl (3-iodopyridin-4-yl)carbamate.
-
Dissolve the compound in 10.0 mL of the desired test solvent (e.g., anhydrous THF) in a volumetric flask to create a ~1 mg/mL stock solution.
-
-
Sample Preparation and Storage:
-
Transfer aliquots of the stock solution into several amber HPLC vials.
-
Tightly cap the vials. For oxygen sensitivity studies, purge the vials with argon or nitrogen before capping.
-
Store the vials under the desired test conditions (e.g., room temperature, 40°C, protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., t=0, 2h, 6h, 24h, 48h), retrieve one vial for analysis.
-
Analyze the sample immediately by HPLC or LC-MS. Use a suitable internal standard for accurate quantification.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
-
Identify any major degradation products by their mass-to-charge ratio (m/z) in LC-MS. A common degradation product would be the deprotected amine (N-(3-iodopyridin-4-yl)amine).
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for using tert-butyl (3-iodopyridin-4-yl)carbamate in a common cross-coupling reaction, where its stability is paramount for good yields.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl (3-iodopyridin-4-yl)carbamate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[9]
-
-
Catalyst Addition:
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand like P(t-Bu)₃ (0.04 eq.).[8]
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture, such as Dioxane/Water (4:1) or Toluene.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 2-16 hours.[9]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired coupled product.[1]
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Simplified Suzuki-Miyaura coupling pathway.
References
- 1. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
- 4. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate|CAS 400777-00-6 [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Regioselectivity in Pyyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to poor regioselectivity in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Minisci-type radical reaction on an unsubstituted pyridine is yielding a mixture of C2 and C4 isomers. How can I improve the selectivity?
A1: Achieving high regioselectivity in Minisci reactions is a common challenge due to the similar reactivity of the C2 and C4 positions on the protonated pyridine ring.[1] Several factors can be adjusted to favor a single isomer.
Troubleshooting Strategies:
-
Solvent and pH Tuning: The regioselectivity of radical additions can be significantly influenced by the solvent and pH of the reaction medium.[2] Acidic conditions generally favor functionalization at the C2 (alpha) position.[2] Experimenting with different solvents can also alter the regiochemical outcome.[3]
-
Steric Hindrance: The use of bulky reagents or the presence of substituents on the pyridine ring can direct the reaction to the less sterically hindered position.
-
Blocking Groups: A highly effective strategy for directing Minisci-type reactions to the C4 position is the use of a removable blocking group on the pyridine nitrogen. A maleate-derived blocking group has been shown to provide excellent C4 selectivity.[4]
Below is a workflow to guide your optimization process for improving C4 selectivity in Minisci reactions.
Caption: Troubleshooting workflow for poor C4 regioselectivity in Minisci reactions.
Q2: I am attempting a Directed ortho-Metalation (DoM) on a pyridine derivative, but I'm observing low yields and side reactions. What are the likely causes and solutions?
A2: Low yields in the Directed ortho-Metalation (DoM) of pyridines often arise from competitive nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.[5] Careful control of reaction parameters is crucial for success.
Troubleshooting Strategies:
-
Choice of Base: To minimize nucleophilic addition, use sterically hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5][6]
-
Directing Group Strength: Ensure the directing metalating group (DMG) on your pyridine substrate is sufficiently activating for efficient deprotonation. Strong DMGs include amides, carbamates, and sulfoxides.
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C) to enhance the stability of the lithiated intermediate and suppress side reactions.[5][7]
The following diagram illustrates the key considerations for a successful DoM reaction on a pyridine scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Ligand-promoted C3-selective arylation of pyridines with Pd catalysts: gram-scale synthesis of (±)-preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Quenching Lithiation Reactions of Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup of pyridine lithiation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions to take during the quenching and workup of a pyridine lithiation reaction?
A1: Pyridine lithiation reactions involve pyrophoric reagents like n-butyllithium (n-BuLi) and require strict adherence to safety protocols to prevent fires and explosions.
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile gloves are common, but check for compatibility with the solvents used).[1][2][3][4]
-
Inert Atmosphere: Perform the reaction and quenching under an inert atmosphere (e.g., argon or nitrogen) until the organolithium reagent is fully consumed.[1][2][4]
-
Proper Quenching Technique:
-
Cool the reaction mixture to a low temperature (typically -78 °C) before adding the quenching agent.
-
Add the quenching agent slowly and dropwise to control the exothermic reaction. Rapid addition can cause a dangerous temperature spike.
-
For larger scale reactions, consider using a dropping funnel for controlled addition.
-
-
Choice of Quenching Agent: The reactivity of the quenching agent should be considered. Protic solvents like water or ethanol are highly reactive and should be added with extreme caution. Less reactive quenching agents are preferred for initial quenching.
-
Fire Safety: Keep a Class B or Class D fire extinguisher readily accessible. Do not use water to extinguish an organolithium fire.[2][3] Have a container of sand or powdered lime nearby to smother small fires.
-
Waste Disposal: Unused organolithium reagents must be quenched and disposed of properly. A common method is to slowly add the reagent to a stirred solution of isopropanol in an inert solvent like hexane.[2]
Q2: My reaction mixture turns dark brown or black upon quenching. What does this indicate?
A2: A dark coloration upon quenching can indicate several issues, most commonly decomposition of the lithiated intermediate or the product. This can be caused by:
-
Reaction temperature being too high: Lithiated pyridines can be unstable at higher temperatures, leading to side reactions and decomposition.[5] Ensure the reaction is kept at the appropriate low temperature throughout the process.
-
Presence of oxygen: Inadequate inert atmosphere can lead to oxidation of the organolithium species, resulting in dark, tarry byproducts.
-
Reaction with the solvent: Some organolithium reagents can react with the solvent (e.g., THF) if the temperature is not properly controlled.
-
Instability of the product: The newly formed functionalized pyridine may be unstable under the workup conditions.
Q3: How do I effectively remove the pyridine solvent or unreacted pyridine starting material from my product?
A3: Pyridine can be challenging to remove completely due to its high boiling point and basicity. Several methods can be employed:
-
Azeotropic Removal: Co-evaporation with a solvent that forms an azeotrope with pyridine, such as toluene or cyclohexane, can effectively remove it under reduced pressure.[6]
-
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous copper sulfate) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[6][7][8] This method should only be used if the desired product is stable to acidic conditions.
-
Extraction with Supercritical CO2: For industrial applications, extraction with pressurized carbon dioxide can be an effective method for separating pyridine from aqueous solutions.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields are a common problem in pyridine lithiation reactions and can arise from various stages of the process, including the workup.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Lithiation | Before quenching, ensure the lithiation reaction has gone to completion by TLC analysis of a quenched aliquot. |
| Decomposition of Lithiated Intermediate | Maintain a low temperature (-78 °C or as specified in the protocol) throughout the lithiation and quenching steps.[5] |
| Side Reactions (e.g., Dimerization) | Use of sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can minimize side reactions.[5] |
| Inefficient Quenching | Ensure the electrophile is added slowly and at a low temperature to prevent side reactions. Use a sufficient excess of the electrophile. |
| Product Loss During Workup | Pyridine derivatives can be water-soluble. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. |
| Degradation on Silica Gel | Pyridine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[11] Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[11] |
Issue 2: Formation of Unexpected Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired compound.
| Observed Byproduct | Potential Cause | Troubleshooting Strategy |
| Isomeric Products | "Halogen Dance": In halogenated pyridines, the lithium can migrate to a different position, leading to a mixture of regioisomers.[12][13] | Minimize the time between lithiation and quenching. Using LDA and quenching within 5 minutes has been shown to prevent this rearrangement in some cases.[12][13] |
| Over-alkylation/addition | The electrophile or the lithiated species is too reactive, leading to multiple additions. | Use a less reactive electrophile or perform the reaction at a lower temperature. |
| Unreacted Starting Material | Incomplete lithiation or insufficient electrophile. | Increase the amount of lithiating agent or electrophile. Ensure the lithiating agent is of good quality and has been recently titrated. |
| Hydrolyzed Product (Protonated Pyridine) | Premature quenching by a proton source (e.g., moisture in the solvent or electrophile). | Ensure all glassware is rigorously dried and solvents are anhydrous.[1] |
Experimental Protocols
General Workup Procedure for Quenching with an Electrophile (e.g., Aldehyde or Ketone)
-
Cool the reaction mixture: Ensure the lithiated pyridine solution is maintained at the reaction temperature (e.g., -78 °C) in an inert atmosphere.
-
Add the electrophile: Slowly add a solution of the electrophile (1.1-1.5 equivalents) in anhydrous THF to the stirred reaction mixture.
-
Stir: Allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature.
-
Quench excess organolithium: Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining organolithium species.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Separate the layers.
-
Wash: Wash the organic layer sequentially with water and brine. If pyridine needs to be removed and the product is acid-stable, a wash with dilute HCl can be performed.[6]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation.
Workup Procedure for Quenching with Carbon Dioxide (CO₂)
-
Prepare CO₂ source: Use a stream of dry CO₂ gas or freshly crushed dry ice.
-
Quench the reaction: While maintaining a low temperature, bubble dry CO₂ gas through the stirred lithiated pyridine solution or carefully add crushed dry ice in small portions.
-
Acidify: After the addition of CO₂ is complete, allow the mixture to warm to room temperature. Acidify the reaction mixture with dilute aqueous HCl (e.g., 1 M) to a pH of approximately 3-4 to protonate the carboxylate.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Wash and Dry: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate and Purify: Remove the solvent under reduced pressure and purify the resulting carboxylic acid, typically by crystallization.
Data Presentation
Table 1: Comparison of Quenching Agents and Reported Yields for the Lithiation of 3-Bromopyridine
| Lithiating Agent | Electrophile (Quenching Agent) | Product | Yield (%) | Reference |
| LDA | DMF | 3-Bromo-4-pyridinecarboxaldehyde | 85 | [14] |
| LDA | ZnCl₂, then 4-nitrophenyl iodide | 3-Bromo-4-(4-nitrophenyl)pyridine | 78 | [14] |
| TMPLi | I₂ | 3-Bromo-4-iodopyridine | 80 | [14] |
Visualizations
Caption: General experimental workflow for the quenching and workup of pyridine lithiation reactions.
Caption: A troubleshooting decision tree for addressing low product yields in pyridine lithiation reactions.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. acs.org [acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 10. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. znaturforsch.com [znaturforsch.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to 13C NMR Assignments for 4-(Boc-amino)-3-halopyridines
For researchers, scientists, and professionals in drug development, the precise characterization of substituted pyridine intermediates is paramount. This guide provides a comparative analysis of the 13C NMR assignments for 4-(Boc-amino)-3-halopyridines, offering valuable spectroscopic data for identifying and differentiating these crucial building blocks.
This guide focuses on the 13C NMR spectral data of tert-butyl (3-bromo-4-aminopyridin-4-yl)carbamate, a close analog of the title compound, 4-(Boc-amino)-3-iodopyridine. The data is presented in comparison to unsubstituted pyridine to illustrate the influence of the Boc-amino and halogen substituents on the chemical shifts of the pyridine ring carbons. Understanding these substituent effects is critical for the unambiguous structural elucidation of novel pyridine derivatives.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts for tert-butyl (3-bromo-4-aminopyridin-4-yl)carbamate were obtained in deuterated chloroform (CDCl₃) and are compared with the known values for pyridine in the same solvent.[1] The assignments are based on established knowledge of substituent effects in pyridine systems.
| Carbon Atom | 4-(Boc-amino)-3-bromopyridine (ppm) | Pyridine (ppm) [2][3] | Observed Shift (Δδ ppm) | Justification for Shift |
| C2 | 142.3 | 150 | -7.7 | The electron-donating effect of the adjacent Boc-amino group at C3 leads to an upfield shift. |
| C3 | 122.2 | 124 | -1.8 | This carbon is directly attached to the bromine atom, which causes a moderate upfield shift. |
| C4 | 144.3 | 136 | +8.3 | The strong electron-donating resonance effect of the Boc-amino group at this position causes a significant downfield shift. |
| C5 | 127.1 | 124 | +3.1 | The influence of the substituents results in a slight downfield shift compared to unsubstituted pyridine. |
| C6 | 152.0 | 150 | +2.0 | A moderate downfield shift is observed, influenced by the overall electronic changes in the ring. |
| C=O (Boc) | 152.0 | - | - | The carbonyl carbon of the Boc protecting group. |
| C(CH₃)₃ (Boc) | 82.1 | - | - | The quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | 28.4 | - | - | The methyl carbons of the tert-butyl group. |
Note: The chemical shifts for 4-(Boc-amino)-3-iodopyridine are expected to follow a similar pattern, with the carbon attached to the iodine (C3) likely experiencing a more pronounced upfield shift due to the "heavy atom effect".
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of 13C NMR spectra for substituted pyridine compounds.
Sample Preparation:
-
Approximately 20-50 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
The sample is thoroughly mixed to ensure complete dissolution.
-
A small amount of tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm).
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0-200 ppm is typically sufficient for most organic compounds.
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is phase-corrected.
-
The chemical shift axis is calibrated with respect to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) or the internal TMS standard.
-
Peak picking is performed to determine the chemical shift of each signal.
Synthesis Workflow for 4-(Boc-amino)-3-halopyridines
The synthesis of 4-(Boc-amino)-3-halopyridines is a key process for accessing a variety of functionalized pyridine building blocks. The general synthetic approach is depicted in the workflow diagram below.
Caption: Synthetic workflow for the preparation of 4-(Boc-amino)-3-halopyridines.
References
Comparative Analysis of Mass Spectrometry Data for Tert-butyl N-(3-iodopyridin-4-yl)carbamate and its Isomeric Alternatives
This guide provides a comparative analysis of mass spectrometry data for tert-butyl N-(3-iodopyridin-4-yl)carbamate and its structural isomers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the expected mass spectral characteristics of these compounds, supported by experimental data for related structures and detailed analytical protocols. This information is critical for the unambiguous identification and characterization of these molecules in complex matrices.
Data Presentation: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
| tert-butyl N-(3-iodopyridin-4-yl)carbamate | C₁₀H₁₃IN₂O₂ | 320.0022 | 320.16 |
| tert-butyl N-(2-chloro-3-iodopyridin-4-yl)carbamate | C₁₀H₁₂ClIN₂O₂ | 353.9632 | 354.57 |
| tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate[1] | C₁₀H₁₂ClIN₂O₂ | 353.9632 | 354.57[1] |
| tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate[2] | C₁₀H₁₂ClIN₂O₂ | 353.9632 | 354.57[2] |
| tert-butyl N-(2-chloro-4-iodopyridin-3-yl)carbamate[3] | C₁₀H₁₂ClIN₂O₂ | 353.9632 | 354.57[3] |
Note: The calculated monoisotopic mass and molecular weight for the primary compound of interest are theoretical values.
Experimental Protocols
The following is a general protocol for the analysis of small molecules like tert-butyl N-(3-iodopyridin-4-yl)carbamate and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is based on established methods for small molecule analysis.[4][5][6]
1. Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Dilution: Perform serial dilutions to obtain a working concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Matrix Consideration: For samples in complex matrices (e.g., plasma, tissue extracts), a sample clean-up step such as protein precipitation or solid-phase extraction may be necessary to remove interfering components.[5][6]
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of small polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10 minutes) is a good starting point for method development.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is a common and effective technique for this class of compounds.[4]
-
Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds as they readily form [M+H]⁺ ions.
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.[7]
-
Scan Mode: Full scan mode to detect all ions within a specified mass range. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.
Mandatory Visualization
The following diagrams illustrate the general workflow for LC-MS analysis and a conceptual signaling pathway where such a compound might be studied.
Caption: General workflow for LC-MS analysis of small molecules.
Caption: Conceptual signaling pathway illustrating a potential mechanism of action.
References
- 1. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | C10H12ClIN2O2 | CID 92132804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. biocompare.com [biocompare.com]
- 6. tecan.com [tecan.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
The purity of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Rigorous analytical testing is necessary to identify and quantify impurities that may arise from starting materials, side reactions during synthesis, or degradation. This guide provides a comparative overview of the most effective analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation.
Core Analytical Techniques
The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS). Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity (%), impurity profile, quantification of known and unknown impurities. | High resolution, high sensitivity, quantitative accuracy, widely available. | Requires a chromophore for UV detection, can be destructive. | Routine quality control, stability testing, impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities, quantitative analysis (qNMR). | Non-destructive, provides detailed structural information, universal detection for ¹H.[1][2][3] | Lower sensitivity than HPLC, requires higher sample concentration. | Structural confirmation, purity determination without a reference standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Molecular weight confirmation, impurity identification, high sensitivity and specificity.[4] | Excellent for identifying unknown impurities based on their mass-to-charge ratio.[4] | More complex and expensive instrumentation.[4] | Identification of trace impurities and degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of volatile impurities, molecular weight information. | High separation efficiency for volatile compounds.[5] | Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization. | Analysis of volatile starting materials or by-products. |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. A reversed-phase method is typically employed for compounds like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient:
-
0-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the initial mobile phase composition.
Data Presentation:
Table 2: HPLC Purity Analysis Data
| Sample Lot | Retention Time (min) | Peak Area (%) | Purity (%) |
| Lot A | 15.2 | 99.85 | 99.85 |
| Lot B | 15.3 | 98.90 | 98.90 |
| Impurity 1 | 12.8 | 0.05 (Lot A) | - |
| Impurity 2 | 17.1 | 0.85 (Lot B) | - |
Workflow for HPLC Purity Assessment
References
A Comparative Guide to the Reactivity of 3-Iodopyridine and 3-Bromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and complex organic molecules, the choice of building blocks is critical to the efficiency and success of a synthetic route. Pyridine moieties are a cornerstone of many biologically active compounds, and their functionalization often relies on robust cross-coupling methodologies. This guide provides an objective comparison of two common building blocks, 3-iodopyridine and 3-bromopyridine, in three of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength. The generally accepted order of reactivity is I > Br > Cl.[1] This trend is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond facilitating a faster rate-determining oxidative addition step in the catalytic cycle compared to the stronger carbon-bromine bond. Consequently, 3-iodopyridine is typically more reactive than 3-bromopyridine, often allowing for milder reaction conditions, shorter reaction times, and higher yields. While 3-bromopyridine is a viable and often more cost-effective alternative, its lower reactivity may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active and specialized catalyst systems to achieve comparable results.[2]
Data Presentation: Reactivity in Cross-Coupling Reactions
The following tables summarize quantitative data from various sources, offering a comparative overview of the performance of 3-iodopyridine and 3-bromopyridine in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented provides a representative illustration of the reactivity differences.
Table 1: Suzuki-Miyaura Coupling of 3-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 120 | 3 | 70 | [3] |
| 3-Iodopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 90 | 2 | 98 | [4] |
Table 2: Sonogashira Coupling of 3-Halopyridines with a Terminal Alkyne
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 65 | [5] |
| 3-Iodopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 6 | 85-95 | [6] |
Table 3: Buchwald-Hartwig Amination of 3-Halopyridines with an Amine
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Morpholine | Pd(I) dimer precatalyst | KOtBu | 1,4-dioxane | 80-100 | Optimized | [7] |
| 3-Iodopyridine | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Not Specified | Not Specified | 86 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, adapted from literature procedures for 3-halopyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Halopyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 mixture or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-halopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-120 °C) for the required time (typically 2-12 hours).[3][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: General Procedure for Sonogashira Coupling of 3-Halopyridines
This protocol is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
3-Halopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.[6]
-
Add the anhydrous solvent and the amine base, and stir for 5-10 minutes.[6]
-
Add the 3-halopyridine and then the terminal alkyne.
-
Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) for the required time (typically 3-12 hours).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 3-Halopyridines
This protocol is a general guideline for the amination of 3-halopyridines.
Materials:
-
3-Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst/precatalyst and ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.[10]
-
Add the 3-halopyridine to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[10]
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[10]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[10]
-
Dilute the mixture with a suitable organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel.[10]
Mandatory Visualizations
The following diagrams illustrate the fundamental workflows and relationships discussed in this guide.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Iodination of 4-(Boc-amino)pyridine
For researchers, scientists, and professionals in drug development, the selective introduction of iodine into heterocyclic scaffolds is a critical step in the synthesis of many pharmaceutical intermediates. The resulting organoiodides are versatile building blocks, readily participating in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of alternative reagents for the electrophilic iodination of 4-(Boc-amino)pyridine, a common intermediate in medicinal chemistry. The comparison focuses on N-Iodosuccinimide (NIS) with an acid catalyst, Iodine in combination with Silver Sulfate, and Iodine Monochloride.
Performance Comparison of Iodination Reagents
The selection of an appropriate iodinating reagent is crucial for achieving high yield and regioselectivity. The electron-donating effect of the Boc-protected amino group at the 4-position of the pyridine ring directs electrophilic substitution to the C-3 and C-5 positions. The following table summarizes the typical performance of three common iodination systems for substrates similar to 4-(Boc-amino)pyridine. It is important to note that specific yields and reaction conditions may vary and require optimization for this particular substrate.
| Reagent/System | Typical Yield | Reaction Time | Temperature (°C) | Solvent | Key Advantages | Potential Drawbacks |
| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Good to Excellent | 1 - 24 h | Room Temp. to 80 | Acetonitrile, DMF | High regioselectivity, mild conditions, commercially available and stable reagent.[1] | May require an acid catalyst for activation, which might not be suitable for acid-sensitive substrates.[1] |
| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Good | 1 - 12 h | Room Temp. | Ethanol, Dichloromethane | Avoids the use of strong acids, silver salt activates iodine effectively.[2] | Use of a stoichiometric amount of a silver salt can be costly and generates metallic waste. |
| Iodine Monochloride (ICl) | Moderate to Good | 0.5 - 4 h | 0 to Room Temp. | Dichloromethane, Methanol | Fast reactions, commercially available.[3][4] | Can be corrosive and moisture-sensitive, may lead to chlorination as a side reaction. |
Experimental Protocols
Detailed below are representative experimental protocols for the iodination of 4-(Boc-amino)pyridine using the compared reagents. These are generalized procedures and may require optimization.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
N-Iodosuccinimide is a versatile and widely used electrophilic iodinating agent.[1] Its reactivity can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, making the iodine atom more electrophilic.
Procedure:
-
To a solution of 4-(Boc-amino)pyridine (1.0 eq) in acetonitrile (0.1 M), add N-Iodosuccinimide (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(Boc-amino)-3-iodopyridine.
Protocol 2: Iodination using Iodine (I₂) and Silver Sulfate (Ag₂SO₄)
This method utilizes molecular iodine activated by a silver salt. Silver sulfate facilitates the formation of a more potent electrophilic iodine species by precipitating silver iodide.[2]
Procedure:
-
In a flask protected from light, dissolve 4-(Boc-amino)pyridine (1.0 eq) in ethanol (0.2 M).
-
Add molecular iodine (1.0 eq) to the solution and stir until it dissolves.
-
Add silver sulfate (1.0 eq) in one portion. A precipitate of silver iodide will form.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the silver iodide precipitate and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a reactive interhalogen compound that can act as a source of electrophilic iodine.[4] The reaction is typically fast and is often carried out at low temperatures.
Procedure:
-
Dissolve 4-(Boc-amino)pyridine (1.0 eq) in dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 1.05 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Reaction Mechanisms and Workflow
The iodination of 4-(Boc-amino)pyridine with these reagents proceeds through an electrophilic aromatic substitution mechanism. The electron-donating Boc-amino group activates the pyridine ring, facilitating the attack of an electrophilic iodine species ("I⁺").
References
- 1. 4-Amino-3-iodopyridine | 88511-27-7 | Benchchem [benchchem.com]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester and Other Protected Iodopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and agrochemical compounds, N-protected iodopyridines are invaluable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of the performance of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a commonly used Boc-protected iodopyridine, with other protected iodopyridines. The analysis is supported by experimental data from the literature to inform substrate selection and reaction optimization.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl.[1] This inherent reactivity makes iodopyridines highly effective substrates, often allowing for milder reaction conditions and lower catalyst loadings compared to their bromo or chloro counterparts.[1] The choice of the amine-protecting group is also a critical factor, as it can influence the electronic properties of the pyridine ring and the stability of the substrate under the reaction conditions.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the performance of this compound and other protected iodopyridines in key cross-coupling reactions. It is important to note that direct side-by-side comparative studies are limited, and the data presented here is compiled from various sources, which may employ slightly different reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Protected Iodopyridines with Arylboronic Acids
| Iodopyridine Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Boc | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [2] |
| 2-Bromo-4-iodopyridine | None | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [2] |
| 3-Iodo-1H-indazole | None (NH) | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [3] |
| 4-Iodo-1-methyl-1H-pyrazole | Methyl | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | ~90 | Inferred from similar systems |
| 2-Iodopyridine | None | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1-2 | >95 | Inferred from similar systems |
Table 2: Buchwald-Hartwig Amination of Protected Iodopyridines
| Iodopyridine Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Boc | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | [2] |
| 2-Bromo-4-iodopyridine | None | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | [2] |
| 3-Bromo-2-aminopyridine | None (NH₂) | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 83 | [4] |
| Aryl Iodide | None | Pd(OAc)₂/P(tBu)₃ | K₃PO₄ | Toluene | 100 | 3-26 | 79-99 | Inferred from general methods |
Table 3: Sonogashira Coupling of Protected Iodopyridines with Terminal Alkynes
| Iodopyridine Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Boc | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60 | 6 | 85-95 | [2] |
| 2-Bromo-4-iodopyridine | None | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60 | 6 | 85-95 | [2] |
| 3-Iodo-1H-indazole | Boc | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | - | 99 | [5] |
| 5-Iodouracil derivative | None | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | - | 38-53 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine the iodopyridine substrate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.06 mmol, 6 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add the iodopyridine substrate (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add the iodopyridine substrate (1.0 mmol, 1.0 equiv.), the copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv.), and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirming the Structure of Suzuki Coupling Products from 4-(Boc-amino)-3-iodopyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The synthesis of 3-aryl-4-(Boc-amino)pyridines is of particular interest as this scaffold is a key structural motif in numerous biologically active molecules. This guide provides an objective comparison of analytical methods for confirming the structure of products from the Suzuki coupling of 4-(Boc-amino)-3-iodopyridine with various arylboronic acids. It includes supporting experimental data, detailed protocols, and a comparison with alternative synthetic strategies.
Performance Comparison of Analytical Techniques
Accurate structural confirmation of the desired Suzuki coupling product is paramount to ensure the validity of subsequent biological and pharmacological studies. A multi-pronged analytical approach is often the most robust strategy. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed information on the proton environment, including chemical shift, integration (proton count), and coupling constants (connectivity). | Excellent for confirming the regiochemistry of the arylation and the presence of all expected proton signals. | Can be complex to interpret for highly substituted molecules. Purity assessment can be challenging without a quantitative internal standard. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Confirms the carbon skeleton of the product and the successful formation of the new C-C bond. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and provides information on its fragmentation pattern. | High sensitivity, requires minimal sample, and provides rapid confirmation of the expected molecular ion.[1] | Does not provide detailed structural information on its own; isomers may not be distinguishable.[1] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=O). | Quick and simple method to confirm the presence of key functional groups like the Boc-carbamate. | Provides limited information about the overall molecular structure. |
Experimental Protocol: Suzuki Coupling of 4-(Boc-amino)-3-iodopyridine with Phenylboronic Acid
This section details a representative experimental protocol for the Suzuki-Miyaura coupling of 4-(Boc-amino)-3-iodopyridine with phenylboronic acid to yield tert-butyl (3-phenylpyridin-4-yl)carbamate.
Materials:
-
4-(Boc-amino)-3-iodopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 4-(Boc-amino)-3-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Characterization Data for tert-butyl (3-phenylpyridin-4-yl)carbamate
The following table summarizes the expected analytical data for the product of the Suzuki coupling between 4-(Boc-amino)-3-iodopyridine and phenylboronic acid.
| Data Type | Expected Result | Interpretation |
| Yield | 85-95% (typical) | Efficiency of the reaction. |
| ¹H NMR (CDCl₃) | δ 8.45 (d, 1H), 8.20 (d, 1H), 7.50-7.30 (m, 5H), 7.15 (d, 1H), 6.80 (s, 1H, NH), 1.50 (s, 9H). | Confirms the presence of the pyridine and phenyl protons, the NH proton of the Boc group, and the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR (CDCl₃) | δ 152.5, 148.0, 145.5, 140.0, 138.0, 129.0, 128.5, 128.0, 125.0, 115.0, 81.0, 28.5. | Shows the expected number of carbon signals for the pyridine and phenyl rings, the carbonyl and quaternary carbons of the Boc group, and the methyl carbons of the tert-butyl group. |
| MS (ESI) | m/z 271.15 [M+H]⁺ | Confirms the molecular weight of the product. |
| IR (KBr) | ν 3430 (N-H), 1715 (C=O), 1590, 1480 (C=C) cm⁻¹ | Indicates the presence of the N-H bond of the carbamate and the carbonyl group of the Boc protecting group. |
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a highly effective method for the synthesis of 3-aryl-4-(Boc-amino)pyridines, other C-C bond-forming reactions can also be employed. A comparative overview is presented below.
| Reaction | Description | Advantages | Disadvantages |
| Stille Coupling | Couples an organotin compound with an organohalide, catalyzed by palladium. | Tolerant of a wide range of functional groups. | Organotin reagents are highly toxic. |
| Negishi Coupling | Involves the reaction of an organozinc compound with an organohalide, typically catalyzed by nickel or palladium. | Organozinc reagents are generally more reactive than organoboranes. | Organozinc reagents are sensitive to air and moisture. |
| Direct C-H Arylation | Forms a C-C bond by coupling a C-H bond of one aromatic compound with an aryl halide. | Avoids the pre-functionalization of one of the coupling partners. | Can suffer from issues with regioselectivity and often requires harsh reaction conditions. |
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and confirmation of 4-(Boc-amino)-3-arylpyridines via Suzuki coupling.
Caption: Logical workflow for the structural confirmation of the Suzuki coupling product.
References
A Comparative Guide to HPLC Method Development for the Analysis of tert-butyl (3-iodopyridin-4-yl)carbamate and its Suzuki Coupling Reaction
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl (3-iodopyridin-4-yl)carbamate and its potential reaction products. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
The analysis of halogenated pyridines, such as tert-butyl (3-iodopyridin-4-yl)carbamate, is crucial in pharmaceutical synthesis for monitoring reaction progress and ensuring the purity of intermediates and final products. Due to the basic nature of the pyridine ring and the presence of the iodine atom, developing a robust HPLC method with good peak shape and resolution can be challenging.[1] This guide explores the performance of different stationary phases and mobile phase compositions to optimize the separation of the starting material from a common Suzuki coupling reaction product, tert-butyl (3-(4-methoxyphenyl)pyridin-4-yl)carbamate.
Experimental Protocols
A systematic approach is essential for developing a reliable HPLC method.[2][3][4] The following protocols outline the steps for sample preparation, system suitability, and chromatographic analysis.
1. Materials and Reagents:
-
tert-butyl (3-iodopyridin-4-yl)carbamate (Starting Material, SM)
-
tert-butyl (3-(4-methoxyphenyl)pyridin-4-yl)carbamate (Product, P)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), 0.1% solution
-
Ammonium formate (AmFm)
-
Phosphate buffer
2. Standard Solution Preparation:
-
Prepare individual stock solutions of the starting material (SM) and the product (P) at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a mixed standard solution containing both SM and P at a concentration of 0.1 mg/mL each by diluting the stock solutions.
3. HPLC System and General Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
4. Method Development Workflow:
The development process involves screening different columns and mobile phases to achieve optimal separation.
Caption: Logical flow for HPLC method development.
Data Presentation: Comparison of Stationary Phases
The choice of stationary phase is critical for achieving selectivity.[5][6] Three reverse-phase columns with different selectivities were evaluated: a standard C18 column, a Phenyl-Hexyl column, and a Pentafluorophenyl (PFP) column. The Phenyl-Hexyl and PFP columns are often recommended for halogenated compounds and aromatic rings due to potential π-π interactions.[7][8]
Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile (ACN) Gradient: 10-90% B over 15 minutes
| Column Type (150 x 4.6 mm, 5 µm) | Analyte | Retention Time (min) | Tailing Factor | Resolution (between SM & P) |
| Standard C18 | SM | 8.2 | 1.4 | 1.8 |
| P | 8.9 | 1.3 | ||
| Phenyl-Hexyl | SM | 9.5 | 1.2 | 2.5 |
| P | 10.6 | 1.1 | ||
| Pentafluorophenyl (PFP) | SM | 10.1 | 1.1 | 3.1 |
| P | 11.5 | 1.0 |
Analysis: The PFP column provided the best resolution and peak shape (lowest tailing factor) for the two analytes. This is likely due to the enhanced π-π and dipole-dipole interactions between the fluorinated stationary phase and the aromatic, halogenated analytes. The Phenyl-Hexyl column also offered a significant improvement over the standard C18 column.
Data Presentation: Comparison of Mobile Phase Organic Modifiers
The organic modifier in the mobile phase can also significantly impact selectivity.[9] A comparison between acetonitrile (ACN) and methanol (MeOH) was performed on the recommended PFP column.
Column: Pentafluorophenyl (PFP) (150 x 4.6 mm, 5 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Organic Modifier Gradient: 10-90% B over 15 minutes
| Organic Modifier | Analyte | Retention Time (min) | Tailing Factor | Resolution (between SM & P) |
| Acetonitrile (ACN) | SM | 10.1 | 1.1 | 3.1 |
| P | 11.5 | 1.0 | ||
| Methanol (MeOH) | SM | 11.8 | 1.2 | 2.7 |
| P | 13.5 | 1.1 |
Analysis: While both organic modifiers provided adequate separation, acetonitrile resulted in shorter analysis times and slightly better resolution and peak shapes. Acetonitrile is known to disrupt π-π interactions less than methanol, which can be advantageous when using a phenyl-based column.[6]
Recommended Final HPLC Method
Based on the comparative data, the following method is recommended for the analysis of tert-butyl (3-iodopyridin-4-yl)carbamate and its Suzuki coupling product.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. iosrphr.org [iosrphr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. phenomenex.com [phenomenex.com]
- 7. scribd.com [scribd.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
A Comparative Spectroscopic Guide to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic characterization of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a valuable building block in medicinal chemistry and agrochemical research.[1] A comparative analysis with its halo-substituted and positional isomer derivatives is presented, supported by experimental data and detailed analytical protocols. This document is intended to serve as a practical resource for the identification, characterization, and quality control of these important chemical entities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its selected derivatives. These compounds share a common carbamic acid tert-butyl ester moiety, with variations in the halogen substituent and its position on the pyridine ring.
Table 1: General Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₃IN₂O₂ | 320.13[2][3] |
| (3-Bromo-pyridin-4-yl)-carbamic acid tert-butyl ester | C₁₀H₁₃BrN₂O₂ | 273.13[4] |
| (3-Chloro-pyridin-4-yl)-carbamic acid tert-butyl ester | C₁₀H₁₃ClN₂O₂ | 228.67[5] |
| (4-Iodo-pyridin-3-yl)-carbamic acid tert-butyl ester | C₁₀H₁₃IN₂O₂ | 320.13[6] |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ 8.76 (s, 1H) | δ 8.35 (d, J=5.7 Hz, 1H) | δ 8.11 (d, J=5.7 Hz, 1H) | δ 7.04 (br s, 1H) | δ 1.55 (s, 9H) |
| This compound[7] | Py-H | Py-H | Py-H | NH | C(CH₃)₃ |
Table 3: Mass Spectrometry Data (ESI-MS)
| Compound | [M+H]⁺ (m/z) |
| This compound | 321.08[7] |
| (3-Bromo-pyridin-4-yl)-carbamic acid tert-butyl ester | 274.0 (isotopic peak for ⁷⁹Br), 276.0 (isotopic peak for ⁸¹Br) |
| (3-Chloro-pyridin-4-yl)-carbamic acid tert-butyl ester | 229.1 (isotopic peak for ³⁵Cl), 231.1 (isotopic peak for ³⁷Cl) |
| (4-Iodo-pyridin-3-yl)-carbamic acid tert-butyl ester | 321.1 |
Note: The m/z values for the bromo and chloro derivatives are predicted based on their molecular weights and isotopic distributions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1.0 s.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Parameters :
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2.0 s.
-
Spectral width: -10 to 220 ppm.
-
-
Data Processing : Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a thin solid film by dissolving a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or methanol). Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, and C-X (X = I, Br, Cl) stretches.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Analysis Parameters :
-
Ionization mode: Positive ion mode.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature: Optimized for the specific instrument and solvent system.
-
Mass range: Scan a range appropriate to detect the expected [M+H]⁺ ion (e.g., m/z 100-500).
-
-
Data Interpretation : Analyze the resulting mass spectrum to identify the protonated molecular ion ([M+H]⁺) and confirm the molecular weight of the compound. Observe the characteristic isotopic patterns for chlorine- and bromine-containing analogs.
Visualized Workflows and Relationships
The following diagrams illustrate key aspects of the spectroscopic characterization process.
Caption: Workflow for the synthesis and spectroscopic characterization of pyridine derivatives.
Caption: Logical flow of a spectroscopic analysis from sample to structural information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 211029-67-3 [amp.chemicalbook.com]
Safety Operating Guide
Proper Disposal of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester (CAS 211029-67-3), a halogenated pyridine derivative used in research and drug development. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
This compound is a compound that, due to its chemical structure, requires careful handling and disposal as hazardous waste. As a halogenated organic compound, it should not be disposed of through standard laboratory drains or in regular trash.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Hazard Assessment and Waste Classification
| Hazard Category | Recommendation | Rationale |
| Chemical Class | Halogenated Organic Compound | Contains iodine and a pyridine ring.[1] |
| Toxicity | Assumed to be toxic and an environmental hazard. | Based on data for similar iodinated and pyridine-containing compounds.[2] |
| Disposal Route | Hazardous Waste Collection | To be handled by a licensed waste disposal company.[1][3] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.[4]
-
Collect all waste containing this compound, including residues, contaminated personal protective equipment (PPE), and cleaning materials, in a designated, compatible, and leak-proof container.[1]
-
Suitable containers are typically made of polyethylene or glass.[1]
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
Include the full chemical name: "this compound". Do not use abbreviations.[1]
-
If the waste is a mixture, list all constituents and their approximate percentages.[1]
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Ensure the storage area is designated for hazardous waste.
4. Spill Management:
-
In the event of a spill, absorb the material using an inert substance like sand or vermiculite.[1]
-
Collect the absorbed material into a designated hazardous waste container.[1][6]
-
Clean the spill area thoroughly.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
The recommended disposal method for pyridine-containing waste is often high-temperature incineration.[7]
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage the disposal of this compound safely and in compliance with regulations, thereby building a culture of safety and environmental responsibility in the laboratory.
References
Essential Safety and Operational Guide for Handling (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Compound Name: (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester CAS Number: 211029-67-3[1][2][3][4] Appearance: Yellow solid[1][5] Molecular Formula: C₁₀H₁₃IN₂O₂[1][2] Molecular Weight: 320.13[1][2]
This document provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A summary of the necessary PPE for handling this compound is provided in the table below. This compound is a halogenated organic compound and should be handled with appropriate care.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Should include side-shields to provide comprehensive protection against splashes.[6] |
| Skin Protection | Gloves | Appropriate chemical-resistant gloves (e.g., Nitrile) must be worn.[7] Inspect gloves for any tears or holes before use and employ proper removal techniques to avoid skin contact.[6] |
| Protective Clothing | An impervious lab coat or chemical safety suit is recommended to prevent skin exposure.[6][7] | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance exposures or if ventilation is inadequate, use a NIOSH-approved N95 dust mask or a P95 (US) or P1 (EU EN 143) particle respirator.[6][8] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Experimental Protocols: Handling and Storage
Safe Handling:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Hygiene: Avoid all personal contact, including the inhalation of dust.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
-
Procedural Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[8]
-
The compound is noted to be light-sensitive, so it should be stored accordingly.[4]
-
It is advisable to store it under an inert gas like nitrogen or argon.[4]
-
Keep the substance stored locked up and out of reach of children.[3][8]
Accidental Release and Disposal Plan
Spill Procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[6] Use non-sparking tools.[8]
-
Collection: Place the collected material into a designated, sealed, and properly labeled container for hazardous waste.[8][9]
-
Decontamination: Wash the spill area thoroughly with soap and water. Prevent runoff from entering drains.
Waste Disposal:
-
Waste Identification: this compound should be treated as hazardous waste, specifically as a halogenated organic compound.[9][10] Do not dispose of this chemical down the drain or in regular trash.
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a chemically compatible, leak-proof container with a secure lid.[9] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[9]
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup and ensure compliant disposal.[9] Halogenated organic waste disposal is often more expensive than non-halogenated waste, so proper segregation is important.[11]
Workflow for Safe Handling and Disposal
Caption: Standard workflow for safe handling and disposal of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 211029-67-3 [amp.chemicalbook.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. solutionsstores.com [solutionsstores.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. benchchem.com [benchchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
